L-770644 dihydrochloride
描述
属性
CAS 编号 |
182251-68-9 |
|---|---|
分子式 |
C30H39Cl2N7O4S |
分子量 |
664.6 g/mol |
IUPAC 名称 |
4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]-N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C30H37N7O4S.2ClH/c38-29(25-8-3-18-31-21-25)22-32-19-17-24-9-11-26(12-10-24)33-42(40,41)28-15-13-27(14-16-28)37-30(39)36(34-35-37)20-4-7-23-5-1-2-6-23;;/h3,8-16,18,21,23,29,32-33,38H,1-2,4-7,17,19-20,22H2;2*1H/t29-;;/m0../s1 |
InChI 键 |
XUVXLYDLMIEXER-UJXPALLWSA-N |
手性 SMILES |
C1CCC(C1)CCCN2C(=O)N(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)CCNC[C@@H](C5=CN=CC=C5)O.Cl.Cl |
规范 SMILES |
C1CCC(C1)CCCN2C(=O)N(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)CCNCC(C5=CN=CC=C5)O.Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
L-770644 dihydrochloride; |
产品来源 |
United States |
Foundational & Exploratory
L-770644 Dihydrochloride: A Technical Guide on its Core Mechanism of Action as a β3 Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Initial Premise Correction: It is critical to note that L-770644 dihydrochloride is not a farnesyltransferase inhibitor. Extensive research identifies L-770644 as a potent and selective agonist of the human β3 adrenergic receptor.[1][2] This guide will provide an in-depth technical overview of its mechanism of action in this correct context.
Introduction to the β3 Adrenergic Receptor and its Signaling Pathway
The β3 adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[3] Unlike the more extensively studied β1 and β2 adrenergic receptors, the β3-AR is relatively resistant to short-term desensitization due to a lack of phosphorylation sites for protein kinase A (PKA) and β-adrenoceptor kinase (βARK).[3] β3-ARs are predominantly expressed in adipose tissue (both white and brown), the urinary bladder, the gallbladder, and the cardiovascular system.[4][5]
The primary signaling pathway initiated by the activation of β3-AR involves its coupling to a stimulatory G-protein (Gs). This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[3][7]
In addition to the canonical Gs-cAMP-PKA pathway, β3-AR can also couple to inhibitory G-proteins (Gi), which can lead to a decrease in intracellular cAMP.[6] This dual signaling capability allows for a more complex and nuanced regulation of cellular processes.[7] Furthermore, in some cell types, β3-AR activation can stimulate the p38 and PKC pathways, leading to the phosphorylation of transcription factors such as CREB and ATF-2.[8][9]
L-770644 as a Selective β3 Adrenergic Receptor Agonist
L-770644 is an orally active and selective agonist for the human β3 adrenergic receptor.[1][2] Its primary mechanism of action is to bind to and activate the β3-AR, thereby initiating the downstream signaling cascades described above. The selectivity of L-770644 for the β3-AR over β1- and β2-ARs is a critical feature, as it minimizes the potential for off-target side effects commonly associated with non-selective beta-agonists, such as cardiovascular effects.[10]
Quantitative Data
The following table summarizes the key quantitative data reported for L-770644.
| Parameter | Value | Species | Source |
| EC50 | 13 nM | Human | [1][2] |
| Oral Bioavailability (%F) | 27% | Dog | [1][2] |
| Oral Bioavailability (%F) | 27% | Rat | [1][2] |
| ED50 (Glycerolemia) | 0.21 mg/kg | Rhesus Monkey | [1][2] |
Experimental Protocols
The following is a description of the general methodologies that would be employed to determine the quantitative data presented above.
In Vitro Potency Assay (EC50 Determination):
-
Cell Line: A stable cell line expressing the recombinant human β3 adrenergic receptor would be used.
-
Assay Principle: The assay would measure the accumulation of intracellular cyclic AMP (cAMP) following stimulation with varying concentrations of L-770644.
-
Procedure:
-
Cells are plated in a multi-well format and incubated.
-
The cells are then treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
L-770644 is added at a range of concentrations.
-
After an incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay or a reporter gene assay.
-
The data are then plotted as a dose-response curve, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
-
In Vivo Oral Bioavailability Study:
-
Animal Models: The study would be conducted in beagle dogs and Sprague-Dawley rats.
-
Procedure:
-
A known dose of L-770644 is administered intravenously (IV) to one group of animals and orally (PO) to another group.
-
Blood samples are collected at various time points after administration.
-
The concentration of L-770644 in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The area under the plasma concentration-time curve (AUC) is calculated for both the IV and PO routes of administration.
-
Oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
In Vivo Efficacy Study (Glycerolemia in Rhesus Monkeys):
-
Animal Model: Rhesus monkeys would be used as a model for lipolysis.
-
Procedure:
-
L-770644 is administered orally at various doses.
-
Blood samples are collected at baseline and at several time points after drug administration.
-
Plasma glycerol levels are measured as an indicator of lipolysis.
-
The dose of L-770644 that produces 50% of the maximal increase in plasma glycerol (ED50) is determined.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical signaling pathway of L-770644 via the β3 adrenergic receptor.
Caption: General experimental workflows for determining EC50 and oral bioavailability.
Therapeutic Potential
β3 adrenergic receptor agonists have garnered significant interest for their therapeutic potential in various conditions.[11][12] The primary areas of investigation include:
-
Overactive Bladder (OAB): β3 agonists promote relaxation of the detrusor muscle in the bladder, increasing bladder capacity and reducing the symptoms of OAB.[6][13] Mirabegron, a selective β3 agonist, is approved for this indication.[6]
-
Metabolic Diseases: By stimulating lipolysis in white adipose tissue and thermogenesis in brown adipose tissue, β3 agonists have the potential to treat obesity and improve insulin sensitivity in type 2 diabetes.[10][11]
-
Cardiovascular Diseases: β3-AR activation can lead to vasodilation and may have cardioprotective effects, making them a potential target for heart failure treatment.[11][12]
The development of selective β3 adrenergic receptor agonists like L-770644 represents a promising avenue for therapeutic intervention in a range of diseases. Further research into the long-term efficacy and safety of these compounds is ongoing.
References
- 1. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beta(3)-Adrenoceptor agonists: potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
L-770644 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 dihydrochloride is the salt form of L-770644, a potent and selective agonist of the human β3 adrenergic receptor. This document provides a comprehensive technical overview of L-770644, focusing on its core pharmacology, mechanism of action, and relevant experimental protocols. The dihydrochloride salt form is commonly utilized in research settings to enhance the compound's stability and solubility in aqueous solutions, facilitating its use in a wide range of in vitro and in vivo studies.
Core Compound Information
| Property | Value | Reference |
| IUPAC Name | N-[4-[2-[[(2R)-2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[[5-(3-cyclopentylpropyl)-2H-tetrazol-2-yl]methyl]benzenesulfonamide, dihydrochloride | N/A |
| Molecular Formula | C₃₀H₃₇N₇O₄S · 2HCl | N/A |
| Molecular Weight | 664.65 g/mol | N/A |
| CAS Number | Not explicitly available for dihydrochloride; Parent: 199684-41-4 | N/A |
| Target Receptor | Human β3 Adrenergic Receptor | [1][2][3] |
Pharmacological Data
L-770644 is a highly potent and selective agonist for the β3 adrenergic receptor. The following table summarizes its key in vitro and in vivo pharmacological parameters. It is standard practice in pharmacological research to use a salt form, such as dihydrochloride, for such studies to ensure solubility and stability; therefore, the data presented for L-770644 is representative of the activity of its dihydrochloride salt.
| Parameter | Value | Species/System | Reference |
| EC₅₀ | 13 nM | Human β3 Adrenergic Receptor | [1][2][3] |
| Oral Bioavailability (%F) | 27% | Rat | [2][3] |
| Oral Bioavailability (%F) | 27% | Dog | [2][3] |
| ED₅₀ (Glycerolemia) | 0.21 mg/kg | Rhesus Monkey | [2][3] |
Mechanism of Action: β3 Adrenergic Receptor Signaling
This compound exerts its effects by binding to and activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Caption: β3 Adrenergic Receptor Signaling Pathway activated by L-770644.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of β3 adrenergic receptor agonists like this compound.
In Vitro β3 Adrenergic Receptor Functional Assay (cAMP Measurement)
This protocol describes a method to determine the potency (EC₅₀) of this compound by measuring the accumulation of intracellular cAMP in cells expressing the human β3 adrenergic receptor.
Materials:
-
Human β3 adrenergic receptor-expressing cells (e.g., CHO-K1, HEK293)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer
-
Multi-well assay plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture: Culture the β3 adrenergic receptor-expressing cells to ~80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into multi-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the compound in assay buffer (e.g., PBS or culture medium containing IBMX).
-
Cell Treatment:
-
Wash the cells with PBS.
-
Add the diluted this compound to the respective wells. Include wells for a vehicle control (buffer only) and a positive control (e.g., a high concentration of a known β3 agonist or forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Caption: Workflow for an in vitro cAMP functional assay.
In Vivo Oral Bioavailability Study
This protocol provides a general outline for determining the oral bioavailability of this compound in an animal model (e.g., rat or dog).
Materials:
-
Male Wistar rats or Beagle dogs
-
This compound
-
Vehicle for oral administration (e.g., water, 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline, PEG400/saline)
-
Cannulated animals (for serial blood sampling)
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week.
-
Dosing:
-
Oral Group: Administer a known dose of this compound in the oral vehicle via oral gavage.
-
Intravenous Group: Administer a known dose of this compound in the intravenous vehicle via bolus injection or infusion.
-
-
Blood Sampling: Collect blood samples from the cannulated vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of L-770644 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of L-770644 versus time for both oral and intravenous routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes of administration.
-
Calculate the oral bioavailability (%F) using the following formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Caption: Workflow for an in vivo oral bioavailability study.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the β3 adrenergic receptor. Its high potency and selectivity, coupled with good oral bioavailability, make it a suitable compound for both in vitro and in vivo studies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the β3 adrenergic receptor.
References
L-770644 Dihydrochloride: A Technical Whitepaper
CAS Number: 173901-95-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 dihydrochloride is a potent and selective agonist for the human β3 adrenergic receptor (β3-AR).[1][2][3] This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and key experimental data. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and potential application of this compound. This document includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Introduction
The β3 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily expressed in adipose tissue and the urinary bladder. Its activation plays a crucial role in the regulation of lipolysis and thermogenesis, making it a significant therapeutic target for metabolic disorders such as obesity and type 2 diabetes. L-770644 has been identified as a potent and selective agonist of the human β3-AR, demonstrating promising in vitro and in vivo activity.
Physicochemical Properties
| Property | Value |
| CAS Number | 173901-95-6 |
| Molecular Formula | C₃₀H₃₇N₇O₄S |
| Molecular Weight | 591.73 g/mol |
Pharmacological Data
In Vitro Potency and Selectivity
L-770644 is a highly potent agonist of the human β3 adrenergic receptor. The following table summarizes its in vitro activity.
| Parameter | Value | Species | Assay System |
| EC₅₀ | 13 nM | Human | Cloned β3-AR expressed in CHO cells |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
In Vivo Efficacy and Bioavailability
Studies in animal models have demonstrated the in vivo efficacy and favorable pharmacokinetic properties of L-770644.
| Parameter | Value | Species | Model |
| Oral Bioavailability (%F) | 27% | Rat | Pharmacokinetic study |
| Oral Bioavailability (%F) | 27% | Dog | Pharmacokinetic study |
| ED₅₀ (Glycerolemia) | 0.21 mg/kg | Rhesus Monkey | In vivo lipolysis model |
ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.
Mechanism of Action and Signaling Pathways
L-770644 exerts its effects by selectively binding to and activating the β3 adrenergic receptor. The activation of β3-AR initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as lipolysis in adipocytes.
There is also evidence that the β3-AR can couple to an inhibitory G-protein (Gi), which can modulate the activity of other signaling pathways, including the ERK/MAPK pathway.
Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation in CHO Cells
This protocol describes a general method for determining the agonist activity of compounds at the human β3 adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells.
Objective: To measure the dose-dependent increase in intracellular cyclic AMP (cAMP) following stimulation with a β3-AR agonist.
Materials:
-
CHO cells stably expressing the human β3 adrenergic receptor (β3-AR CHO cells).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
This compound and other test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture β3-AR CHO cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 96-well or 384-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of L-770644 and other test compounds in the assay buffer.
-
Assay: a. Aspirate the culture medium from the cells and wash once with assay buffer. b. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period to inhibit cAMP degradation. c. Add the serially diluted compounds to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Lipolysis Assay: Glycerolemia in Rhesus Monkeys
This protocol outlines a general procedure for assessing the in vivo lipolytic activity of a β3-AR agonist by measuring plasma glycerol levels in rhesus monkeys.[4]
Objective: To determine the dose-dependent effect of a β3-AR agonist on the mobilization of glycerol from adipose tissue.
Materials:
-
Rhesus monkeys (male or female).
-
Anesthetic agent (e.g., ketamine).
-
Catheters for intravenous administration and blood sampling.
-
This compound formulated for intravenous administration.
-
Blood collection tubes (e.g., containing EDTA).
-
Centrifuge.
-
Glycerol assay kit.
Procedure:
-
Animal Preparation: Anesthetize the rhesus monkeys and place catheters for drug administration and blood collection.
-
Baseline Sampling: Collect a baseline blood sample before administering the test compound.
-
Drug Administration: Administer L-770644 intravenously at various doses.
-
Blood Sampling: Collect blood samples at specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Glycerol Measurement: Determine the glycerol concentration in the plasma samples using a commercially available glycerol assay kit.
-
Data Analysis: Calculate the change in plasma glycerol from baseline for each dose and time point. Plot the peak change in glycerol against the log of the dose to determine the ED₅₀ value.
Chemical Synthesis
The synthesis of L-770644 involves a multi-step process.[5] A key intermediate, the (R)-alcohol (III), is produced via the asymmetric reduction of (chloroacetyl)pyridine (II). This is followed by cyclization to an oxirane (IV) and subsequent epoxide opening with 4-aminophenethylamine (V) to yield the aminoalcohol (VI). The synthesis proceeds through several more steps to arrive at the final compound.[5]
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the β3 adrenergic receptor. Its high potency and selectivity, coupled with good oral bioavailability, have made it an important compound in the study of β3-AR pharmacology. The data and protocols presented in this whitepaper provide a comprehensive resource for scientists and researchers working in this area.
References
L-770644 Dihydrochloride: A Technical Guide to a Selective Beta-3 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 dihydrochloride is a potent and selective agonist for the human beta-3 adrenergic receptor (β3-AR). Developed by Merck Research Laboratories, this compound has demonstrated significant potential in preclinical studies, exhibiting favorable in vitro potency and in vivo efficacy. This technical guide provides a comprehensive overview of L-770644, detailing its mechanism of action, signaling pathways, and key pharmacological data. It includes detailed experimental protocols for the characterization of β3-AR agonists and visualizes complex biological processes through signaling pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
The beta-3 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily expressed in adipose tissue and the urinary bladder. Its activation plays a crucial role in the regulation of lipolysis and thermogenesis, making it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This compound emerged from research efforts to develop potent and selective agonists for the human β3-AR with good oral bioavailability.
Mechanism of Action and Signaling Pathway
L-770644 selectively binds to and activates the β3-AR. This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with β3-AR stimulation, such as lipolysis in adipocytes.
Quantitative Pharmacological Data
The pharmacological profile of L-770644 is characterized by its high potency at the human β3-AR and its efficacy in vivo. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of L-770644
| Parameter | Receptor | Species | Value | Reference |
| EC50 | Beta-3 Adrenergic Receptor | Human | 13 nM | [1][2][3] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.
Table 2: In Vivo Efficacy and Bioavailability of L-770644
| Parameter | Species | Value | Route of Administration | Reference |
| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | - | [1][3] |
| Oral Bioavailability (%F) | Rat | 27% | Oral | [1][3] |
| Oral Bioavailability (%F) | Dog | 27% | Oral | [1][3] |
ED50 (Half maximal effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of β3-AR agonists like L-770644.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of L-770644 for the human β1, β2, and β3 adrenergic receptors.
Materials:
-
CHO (Chinese Hamster Ovary) cell lines stably expressing the human β1, β2, or β3 adrenergic receptor.
-
Radioligand (e.g., [125I]-Iodocyanopindolol).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture the CHO cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of L-770644.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the L-770644 concentration. Determine the IC50 (concentration of L-770644 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Potency (EC50)
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.
Objective: To determine the half-maximal effective concentration (EC50) of L-770644 for the human β1, β2, and β3 adrenergic receptors.
Materials:
-
CHO cell lines stably expressing the human β1, β2, or β3 adrenergic receptor.
-
Test compound (this compound).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Plating: Seed the CHO cells into 96-well plates and allow them to attach overnight.
-
Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of L-770644.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the L-770644 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Glycerolemia Assay in Rhesus Monkeys
This in vivo assay measures the lipolytic effect of a compound by quantifying the release of glycerol into the bloodstream.
Objective: To determine the in vivo potency (ED50) of L-770644 to stimulate lipolysis.
Materials:
-
Rhesus monkeys.
-
Test compound (this compound) in a suitable vehicle for administration.
-
Blood collection supplies.
-
Glycerol assay kit.
-
Spectrophotometer.
Procedure:
-
Animal Acclimation and Baseline: Acclimate the animals to the experimental conditions. Collect a baseline blood sample.
-
Compound Administration: Administer L-770644 at various doses to different groups of animals.
-
Blood Sampling: Collect blood samples at specified time points after drug administration.
-
Glycerol Measurement: Process the blood samples to obtain plasma or serum. Measure the glycerol concentration in the samples using a commercially available kit.
-
Data Analysis: Determine the peak increase in glycerol concentration for each dose. Plot the peak glycerol response against the dose of L-770644 to calculate the ED50.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the beta-3 adrenergic receptor. Its high potency and selectivity, coupled with good oral bioavailability in preclinical species, underscore its potential as a lead compound for the development of novel therapeutics targeting metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research and development efforts in this area.
References
The Ghrelin Receptor Antagonist L-770644 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 dihydrochloride is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHSR1a), more commonly known as the ghrelin receptor. The discovery of ghrelin, the endogenous ligand for GHSR, unveiled a complex signaling system involved in the regulation of growth hormone release, appetite, and metabolism. The development of antagonists like L-770644 has been a critical step in elucidating the physiological roles of the ghrelin system and exploring its therapeutic potential in conditions such as obesity and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound.
Discovery and Rationale
The ghrelin receptor is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal without being bound by a ligand. Ghrelin, a 28-amino acid peptide produced primarily in the stomach, is the endogenous agonist for GHSR and potently stimulates growth hormone (GH) secretion from the pituitary gland and increases appetite. The unique O-acylation on the serine-3 residue of ghrelin is essential for its high-affinity binding and receptor activation.
The development of GHSR antagonists was driven by the hypothesis that blocking ghrelin's effects could lead to reduced food intake and weight loss, offering a potential therapeutic strategy for obesity. L-770644 emerged from research efforts at Merck & Co., Inc. aimed at identifying small-molecule antagonists that could effectively and selectively block the ghrelin receptor.
Chemical Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, the general synthetic approach for this class of compounds involves a multi-step process. Based on available information, a plausible synthetic strategy is outlined below. It is important to note that this represents a general pathway and specific reaction conditions, and yields may vary.
General Synthetic Scheme:
The synthesis of L-770644 likely involves the coupling of three key fragments: a substituted pyridine core, a central chiral amino alcohol linker, and a sulfonamide moiety bearing a tetrazole group.
-
Step 1: Synthesis of the Chiral Amino Alcohol Intermediate. This typically starts with a commercially available substituted pyridine derivative, such as 3-acetylpyridine. A key step is the asymmetric reduction of a chloroacetylpyridine intermediate to establish the desired (R)-stereochemistry of the alcohol. This can be achieved using chiral reducing agents like (-)-B-chlorodiisopinocampheylborane. The resulting chiral alcohol is then converted to an epoxide, which is subsequently opened by an amine to introduce the aminoethyl side chain.
-
Step 2: Preparation of the Sulfonyl Chloride Intermediate. This fragment contains the tetrazole and phenylsulfonyl groups. The synthesis could begin with a substituted aniline, which is converted to a sulfonyl chloride via diazotization followed by treatment with sulfur dioxide in the presence of a copper catalyst. The tetrazole ring is typically formed from a nitrile precursor.
-
Step 3: Coupling and Final Deprotection. The chiral amino alcohol intermediate is coupled with the sulfonyl chloride to form the sulfonamide linkage. Protecting groups, such as a Boc group on the amine, are used throughout the synthesis to prevent unwanted side reactions. The final step involves the removal of these protecting groups under acidic conditions to yield L-770644, which is then converted to its dihydrochloride salt for improved solubility and stability.
Biological Activity and Mechanism of Action
L-770644 acts as a competitive antagonist at the ghrelin receptor (GHSR1a). It binds to the receptor and prevents the binding of the endogenous agonist, ghrelin. This blockade inhibits the downstream signaling cascades initiated by ghrelin binding.
Ghrelin Receptor Signaling Pathways
The ghrelin receptor is known to couple to multiple G-protein subtypes, leading to the activation of various intracellular signaling pathways. The primary and most well-characterized pathway involves the Gαq/11 protein.
Caption: Ghrelin Receptor (GHSR1a) Gq-mediated signaling pathway and its inhibition by L-770644.
Upon ghrelin binding, GHSR activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to physiological responses such as growth hormone secretion and appetite stimulation. L-770644, by blocking ghrelin's access to the receptor, prevents the initiation of this signaling cascade.
The ghrelin receptor can also couple to other G-proteins, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways, highlighting the complexity of its signaling network.
Quantitative Data
| Compound | Receptor | Assay Type | Potency (nM) | Reference |
| PF-05190457 | Human GHSR | Radioligand Binding (Kd) | 3 | [1] |
| RNA-Spiegelmer (l-NOX-B11) | Human GHSR | Functional (IC50) | 5 | [1][2] |
| Ghrelin (human) | Human GHSR | Radioligand Binding (Kd) | 1.14 ± 0.13 | [3] |
This table presents data for other ghrelin receptor modulators for comparative purposes, as specific quantitative data for L-770644 was not found in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of L-770644 are proprietary to Merck & Co., Inc. However, general methodologies for assessing the activity of ghrelin receptor antagonists are well-established in the scientific literature.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki or Kd) of a compound for the ghrelin receptor.
Caption: Generalized workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Cell lines stably or transiently expressing the human ghrelin receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.[4]
-
Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His-Ghrelin) and varying concentrations of the unlabeled antagonist (L-770644).[5]
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.[6]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[5]
Intracellular Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of an antagonist to block ghrelin-induced increases in intracellular calcium.
-
Cell Preparation: Cells expressing the ghrelin receptor are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (L-770644) or vehicle.
-
Ghrelin Stimulation: A fixed concentration of ghrelin is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the ghrelin-induced calcium signal is quantified, and an IC50 value is determined.
Conclusion
This compound is a significant tool compound for studying the physiology and pharmacology of the ghrelin receptor. Its discovery has contributed to a deeper understanding of the role of the ghrelin system in regulating energy homeostasis and growth hormone secretion. While detailed synthetic and quantitative data remain proprietary, the general principles of its synthesis and biological action are well-understood within the context of GPCR drug discovery. Further research with selective antagonists like L-770644 will continue to unravel the complexities of ghrelin signaling and its potential as a therapeutic target.
References
- 1. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel growth hormone secretagogue-1a receptor antagonist that blocks ghrelin-induced growth hormone secretion but induces increased body weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel bioluminescent receptor-binding assays for peptide hormones: using ghrelin as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
L-770644 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 is a potent and selective agonist for the human β3 adrenergic receptor (β3-AR), a key target in metabolic and other physiological processes. This document provides a comprehensive technical overview of the chemical properties, mechanism of action, and relevant experimental data for L-770644 dihydrochloride. It is intended to serve as a foundational resource for researchers engaged in the study and development of β3-AR agonists.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C30H37N7O4S (for parent compound) | MedChemExpress |
| Molecular Weight | 591.72 g/mol (for parent compound) | MedChemExpress |
| Appearance | Solid (presumed) | - |
| Solubility | Data for dihydrochloride not available. | - |
| Stability | Data for dihydrochloride not available. | - |
| CAS Number | 173901-95-6 (for parent compound) | MedChemExpress |
Biological Activity and In Vivo Data
L-770644 is a highly potent and selective agonist of the human β3 adrenergic receptor. Its biological activity has been characterized in both in vitro and in vivo models.
| Parameter | Value | Species | Assay | Reference |
| EC50 | 13 nM | Human | β3 Adrenergic Receptor Activation | Shih T.L., et al. (1999)[1] |
| Oral Bioavailability (%F) | 27% | Rat, Dog | Pharmacokinetic Analysis | Shih T.L., et al. (1999)[1] |
| ED50 | 0.21 mg/kg | Rhesus Monkey | Glycerolemia | Shih T.L., et al. (1999)[1] |
Mechanism of Action and Signaling Pathway
As a β3 adrenergic receptor agonist, L-770644 mimics the action of endogenous catecholamines, such as norepinephrine, at the β3-AR. The primary signaling cascade initiated by β3-AR activation is the Gs-protein coupled pathway.
Upon binding of L-770644 to the β3-AR, a conformational change in the receptor activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Some studies on β3-AR signaling suggest the potential for alternative or parallel pathways involving nitric oxide (NO) synthase, as well as other kinases like ERK1/2 and p38 MAPK. However, the specific downstream signaling pathways activated by L-770644 have not been fully elucidated in the available literature.
Caption: Canonical β3 adrenergic receptor signaling pathway activated by L-770644.
Experimental Protocols
Detailed experimental protocols for the characterization of L-770644 are described in the primary literature, most notably by Shih T.L., et al. (1999). Access to the full text of this publication is recommended for a comprehensive understanding of the methodologies. The following outlines the general principles of the key assays used.
Radioligand Binding Assay (for Receptor Affinity)
This assay is used to determine the binding affinity of L-770644 to the β3 adrenergic receptor.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of L-770644 for the β3-AR.
-
General Workflow:
-
Membrane Preparation: Isolation of cell membranes expressing the β3-AR from a suitable cell line (e.g., CHO, HEK293) or tissue.
-
Incubation: Incubation of the membranes with a constant concentration of a radiolabeled β3-AR antagonist (e.g., [¹²⁵I]-iodocyanopindolol) and varying concentrations of unlabeled L-770644.
-
Separation: Separation of bound from free radioligand by rapid filtration.
-
Detection: Quantification of the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculation of the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: General workflow for a radioligand binding assay.
Functional Assay: Adenylyl Cyclase Activation
This assay measures the functional consequence of L-770644 binding to the β3-AR, which is the activation of adenylyl cyclase and the production of cAMP.
-
Objective: To determine the potency (EC50) and efficacy of L-770644 in activating the β3-AR signaling pathway.
-
General Workflow:
-
Cell Culture: Use of whole cells or cell membranes expressing the human β3-AR.
-
Incubation: Incubation of the cells/membranes with varying concentrations of L-770644 in the presence of ATP.
-
Lysis and Detection: Lysis of the cells and measurement of the accumulated cAMP using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: Plotting the concentration-response curve to determine the EC50 value.
-
Caption: General workflow for an adenylyl cyclase activation assay.
Synthesis
A synthetic route for L-770644 has been described in the chemical literature. The synthesis involves a multi-step process. For detailed information on the synthetic route, including intermediates and reaction conditions, it is recommended to consult specialized chemical synthesis databases and the primary literature. The preparation of the dihydrochloride salt would typically involve treating the free base with two equivalents of hydrochloric acid in a suitable solvent.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the β3 adrenergic receptor. Its high potency and selectivity make it a suitable pharmacological probe for in vitro and in vivo studies. Further characterization of the physicochemical properties of the dihydrochloride salt is warranted to facilitate its formulation and use in various experimental settings. This document provides a summary of the currently available data and a framework for further investigation into the properties and applications of this compound.
References
L-770644 Dihydrochloride: A Technical Overview of its Molecular Structure and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 is a potent and selective agonist of the human β3 adrenergic receptor. This document provides a detailed examination of the molecular structure of its dihydrochloride salt, alongside a comprehensive summary of its known physicochemical properties. Furthermore, it delineates the key signaling pathways activated upon receptor binding, offering a foundational understanding for researchers in pharmacology and drug development.
Molecular Structure and Physicochemical Properties
L-770644 is a complex synthetic molecule. The dihydrochloride salt is formed by the protonation of two nitrogen atoms within the structure by hydrochloric acid.
Table 1: Physicochemical Properties of L-770644
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇N₇O₄S | GSRS |
| Molecular Weight | 591.73 g/mol | GSRS |
| Canonical SMILES | C1CCC(C1)CCCn2c(=O)n(-c3ccc(cc3)S(=O)(=O)Nc4ccc(cc4)CCNC--INVALID-LINK--O)nn2 | GSRS |
| InChI Key | GCRTUWDFTYDUFB-LJAQVGFWSA-N | GSRS |
Below is a two-dimensional representation of the molecular structure of L-770644.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of L-770644 is not publicly available in peer-reviewed literature. General synthetic strategies for structurally related β3-adrenergic receptor agonists often involve multi-step sequences. These typically include the formation of the tetrazole or a similar heterocyclic core, followed by the coupling of the side chains through amide bond formation or other linkage chemistries, and finally the introduction of the chiral amino alcohol moiety. The synthesis would likely conclude with the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Signaling Pathways
L-770644 exerts its biological effects by activating the β3 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
Additionally, evidence suggests that β3 adrenergic receptor activation can also lead to the activation of the p38 mitogen-activated protein kinase (MAPK) and Protein Kinase C (PKC) pathways. These pathways can subsequently activate transcription factors such as CREB (cAMP response element-binding protein) and ATF-2 (Activating Transcription Factor 2), leading to changes in gene expression. Another reported signaling axis involves the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of L-770644 are not widely published. However, standard methodologies would be employed to assess its activity and selectivity.
Table 2: General Experimental Methodologies
| Experiment | Methodology |
| Receptor Binding Assays | Radioligand binding assays using cell membranes expressing the human β3 adrenergic receptor would be used to determine the binding affinity (Ki). Competition assays with known ligands would establish selectivity against other adrenergic receptor subtypes (β1, β2, α1, α2). |
| Functional Assays | cAMP accumulation assays in whole cells expressing the β3 adrenergic receptor would be performed to measure the potency (EC50) and efficacy of L-770644 in stimulating the Gs pathway. This is often done using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. |
| Kinase Activation Assays | Western blotting or phospho-specific antibody-based assays would be used to detect the phosphorylation and therefore activation of downstream kinases such as PKA, p38 MAPK, and CREB in response to L-770644 treatment. |
| Gene Expression Analysis | Quantitative real-time PCR (qPCR) or microarray analysis could be employed to measure changes in the expression of target genes downstream of β3 adrenergic receptor activation. |
Below is a generalized workflow for characterizing a β3 adrenergic receptor agonist.
L-770644 Dihydrochloride: A Technical Review of a Potent and Selective β3 Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Summary
L-770644 is a potent and selective agonist of the human β3 adrenergic receptor, a key target in the regulation of lipolysis and thermogenesis.[1][2][3] Preclinical studies have demonstrated its efficacy in in-vitro and in-vivo models, highlighting its potential for further investigation in metabolic diseases. This document provides a comprehensive technical overview of the available scientific literature on L-770644, with a focus on its pharmacological properties, experimental protocols, and the underlying signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for L-770644 in preclinical studies.
Table 1: In Vitro Potency of L-770644
| Parameter | Species | Value | Reference |
| EC50 | Human | 13 nM | [1][2][3] |
Table 2: In Vivo Efficacy and Bioavailability of L-770644
| Parameter | Species | Dosage | Value | Reference |
| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | [1][3] | |
| Oral Bioavailability (%F) | Rat | Not Specified | 27% | [1][3] |
| Oral Bioavailability (%F) | Dog | Not Specified | 27% | [1][3] |
Signaling Pathway
L-770644 exerts its effects by activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of L-770644 initiates a signaling cascade that plays a crucial role in cellular metabolism.
Caption: Signaling pathway of L-770644 via the β3 adrenergic receptor.
Experimental Protocols
While the full detailed experimental protocols are proprietary to the original researchers, the available literature provides an outline of the methodologies used to characterize L-770644.
In Vitro Potency Assay (EC50 Determination)
The potency of L-770644 on the human β3 adrenergic receptor was likely determined using a cell-based assay measuring the accumulation of cyclic AMP (cAMP), a key second messenger in the β3 signaling pathway.
Workflow:
Caption: Generalized workflow for in vitro potency determination.
Methodology Outline:
-
Cell Culture: A stable cell line expressing the recombinant human β3 adrenergic receptor (e.g., CHO or HEK293 cells) would be cultured under standard conditions.
-
Compound Addition: Cells would be treated with a range of concentrations of L-770644.
-
Incubation: The cells would be incubated for a specific time to allow for receptor activation and cAMP production.
-
Cell Lysis: The cells would be lysed to release intracellular components, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates would be quantified using a competitive binding assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a radioimmunoassay.
-
Data Analysis: The dose-response curve would be plotted, and the EC50 value, the concentration of L-770644 that elicits 50% of the maximal response, would be calculated.
In Vivo Glycerolemia Assay (ED50 Determination)
The in vivo efficacy of L-770644 was assessed by measuring its effect on glycerolemia in rhesus monkeys. An increase in plasma glycerol is a direct indicator of lipolysis.
Workflow:
Caption: Generalized workflow for in vivo glycerolemia assay.
Methodology Outline:
-
Animal Acclimation: Rhesus monkeys would be acclimated to the laboratory conditions and fasted overnight to establish a baseline metabolic state.
-
Drug Administration: L-770644 would be administered, likely via oral gavage or intravenous injection, at various doses.
-
Blood Sampling: Blood samples would be collected at specific time points before and after drug administration.
-
Plasma Analysis: Plasma would be separated from the blood samples, and glycerol concentrations would be measured using a commercially available assay kit.
-
Data Analysis: The change in plasma glycerol levels from baseline would be calculated for each dose, and the ED50 value, the dose required to produce 50% of the maximal effect, would be determined.
Pharmacokinetics
L-770644 exhibits good oral bioavailability in both rats and dogs, with a reported value of 27% in both species.[1][3] This suggests that the compound is reasonably well absorbed from the gastrointestinal tract and is metabolically stable to a degree that allows for systemic exposure after oral administration. Further details on the metabolic pathways and clearance mechanisms of L-770644 are not extensively available in the public domain.
Note on "Dihydrochloride"
The initial query specified "L-770644 dihydrochloride." While the primary literature predominantly refers to the compound as "L-770644," it is a common practice in pharmaceutical development to formulate basic compounds as hydrochloride salts to improve their solubility and stability. It is highly probable that "this compound" represents the salt form of the active molecule used in the described studies.
Conclusion
L-770644 is a well-characterized preclinical candidate that demonstrates high potency and selectivity for the human β3 adrenergic receptor. Its favorable oral bioavailability in animal models further underscores its potential as a therapeutic agent. The information presented in this technical guide, based on the available scientific literature, provides a solid foundation for researchers and drug development professionals interested in the further exploration of L-770644 and other β3 adrenergic receptor agonists.
References
Navigating the Uncharted: A Technical Guide to the Safety and Handling of L-770644 Dihydrochloride
Disclaimer: This document provides a comprehensive overview of safety and handling procedures for L-770644 dihydrochloride, compiled from general best practices and data from analogous compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, researchers, scientists, and drug development professionals must exercise caution and apply these guidelines in conjunction with their institution's safety protocols and a thorough risk assessment.
Introduction
L-770644 is identified as a potent and selective agonist of the human β3 adrenergic receptor, with an EC50 of 13 nM.[1] Its nature as a dihydrochloride salt suggests certain physical and chemical properties that inform its safe handling and storage. This guide synthesizes available information to provide a framework for its use in a research and development setting.
Hazard Identification and Classification
While a specific hazard profile for this compound is not available, dihydrochloride salts of similar organic molecules often present a range of potential hazards. Based on data from other dihydrochloride compounds, the following potential hazards should be considered:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin Irritation/Corrosion: May cause skin irritation.[4]
-
Eye Damage/Irritation: May cause serious eye irritation.[4]
-
Sensitization: May cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled.[2][4]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[4]
It is crucial to handle this compound as a substance with unknown toxicological properties and to apply the precautionary principle.
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes general properties that can be anticipated for a dihydrochloride salt powder, based on data for similar compounds.
| Property | Value | Source Compound Analogy |
| Appearance | Light yellow solid | Ethanamine, 2,2'-dithiobis-, dihydrochloride[5] |
| Odor | No information available | Ethanamine, 2,2'-dithiobis-, dihydrochloride[5] |
| Melting Point | 220 °C / 428 °F | Ethanamine, 2,2'-dithiobis-, dihydrochloride[5] |
| Solubility | No data available | - |
| Molecular Formula | C4H12N2S2 · 2HCl | Ethanamine, 2,2'-dithiobis-, dihydrochloride[5] |
| Molecular Weight | Varies | - |
Exposure Controls and Personal Protection
To minimize exposure, a comprehensive safety approach incorporating engineering controls, personal protective equipment (PPE), and specific handling procedures is mandatory.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5][6]
-
Process Enclosures: For larger quantities or procedures with a high potential for dust generation, use of process enclosures or glove boxes is recommended.[6]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles. Face shield if splashing is a risk.[5][6] | Conforming to EN166 or equivalent. |
| Skin | Protective gloves. Lab coat. | Nitrile rubber gloves are a common recommendation for similar compounds.[7] Ensure proper glove removal technique.[4] |
| Respiratory | In case of insufficient ventilation, wear a suitable respiratory protective device.[4][8] | Filter type P3 is often recommended for dusts.[7] |
Handling and Storage
Safe Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Do not eat, drink, or smoke when using this product.[3][5][6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4][5]
-
Avoid contact with skin, eyes, and clothing.[6]
Storage Conditions
-
Protect from light, as some related compounds are light-sensitive.[6]
-
Incompatible materials include strong oxidizing agents and strong bases.[5]
Accidental Release Measures and First Aid
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[3][8]
-
Environmental Precautions: Do not let the product enter drains, surface water, or ground water.[3][6][8]
-
Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][5]
First Aid Measures
The following table provides first aid guidance based on general procedures for chemical exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[5][6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[5][6] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[5][6] |
Experimental Protocols and Methodologies
-
Preparation of Solutions: Prepare solutions of known concentrations in the desired solvent (e.g., 0.9% sodium chloride).
-
Storage Conditions: Store aliquots of the solutions under various conditions (e.g., room temperature, refrigerated, protected from light).
-
Analysis: At predetermined time points, analyze the concentration of the compound using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[9]
-
Physical Stability: Visually inspect the solutions for any signs of precipitation or color change.[9]
Visualizing Workflows and Relationships
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General experimental workflow for L-770644.
Logical Relationships in Safety Handling
Caption: Logical relationships in safety handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sycos.co.kr [sycos.co.kr]
- 9. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
L-770644 Dihydrochloride: A Technical Guide to its β3-Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target receptor binding affinity of L-770644 dihydrochloride, a potent and selective agonist for the human β3-adrenergic receptor. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation
While extensive research has established L-770644 as a selective β3-adrenergic receptor agonist, publicly available quantitative data on its direct binding affinity (Kᵢ or IC₅₀) is limited. The primary reported value is its potency in functional assays (EC₅₀).
| Compound | Receptor | Species | Assay Type | Value | Reference |
| L-770644 | β3-Adrenergic Receptor | Human | Functional Agonist Assay (cAMP accumulation) | EC₅₀ = 13 nM | [1][2][3] |
Signaling Pathways
Activation of the β3-adrenergic receptor by an agonist such as L-770644 initiates a cascade of intracellular signaling events. The β3-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests potential coupling to Gαi subunits.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the binding and functional activity of L-770644 at the β3-adrenergic receptor.
Radioligand Competition Binding Assay
This assay is designed to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (like L-770644) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A selective β3-adrenergic receptor radioligand, such as [³H]-L-748,337.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., 10 µM propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
b. Workflow:
c. Detailed Steps:
-
Membrane Preparation: Homogenize cells expressing the β3-adrenergic receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding) or varying concentrations of L-770644.
-
50 µL of the radioligand ([³H]-L-748,337) at a fixed concentration (typically near its Kᴅ).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of L-770644 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-770644 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of L-770644 that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of L-770644 to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β3-adrenergic receptor signaling pathway. This is used to determine the EC₅₀ of the agonist.
a. Materials:
-
Cells: Whole cells stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Test Compound: this compound.
-
Stimulation Buffer: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
b. Workflow:
c. Detailed Steps:
-
Cell Culture: Culture cells expressing the β3-adrenergic receptor in appropriate media until they reach a suitable confluency.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free media and then pre-incubate them with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 30 minutes).
-
Stimulation: Add varying concentrations of L-770644 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the selected assay kit.
-
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the L-770644 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of L-770644 that produces 50% of the maximal cAMP response.
-
Logical Relationships
The relationship between L-770644 and its target receptor can be visualized as a series of interactions leading from binding to a functional cellular response.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of L-770644 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). This receptor is predominantly expressed in adipose tissue and the urinary bladder, and its activation is implicated in the regulation of lipolysis, thermogenesis, and bladder relaxation. Emerging research also suggests a role for β3-AR signaling in cancer progression and metabolic diseases. These application notes provide a comprehensive framework for designing and executing in vivo studies to investigate the therapeutic potential of L-770644 dihydrochloride.
Mechanism of Action
L-770644 exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, initiating a cascade of cellular responses including metabolic changes and modulation of the tumor microenvironment.
Data Presentation
Table 1: In Vivo Study Parameters for β3-Adrenergic Receptor Agonists in Oncology Models (Murine)
| Parameter | Study 1 (Renal Cell Carcinoma Model) | Study 2 (Melanoma Model) |
| Compound | Mirabegron | Mirabegron |
| Animal Model | BALB/c mice with orthotopic Renca cell injection | C57BL/6 mice with B16F10 melanoma cell injection |
| Dosage | 0.8, 3.2, or 8 mg/kg/day | 5 mg/kg/day |
| Route of Administration | Oral gavage | Intraperitoneal injection |
| Study Duration | Up to 19 days post-tumor cell inoculation | 21 days |
| Primary Endpoints | Primary tumor weight, Number of lung nodules | Tumor volume, Tumor weight |
| Secondary Endpoints | Perirenal adipose tissue browning markers (UCP1 expression), Tumor immune microenvironment analysis (macrophage polarization) | Angiogenesis markers (CD31 expression), Apoptosis markers (TUNEL assay) |
Table 2: In Vivo Study Parameters for β3-Adrenergic Receptor Agonists in Metabolic Disease Models (Rodent)
| Parameter | Study 1 (Obesity Model) | Study 2 (Type 2 Diabetes Model) |
| Compound | CL 316 ,243 | Solabegron |
| Animal Model | ob/ob mice | db/db mice |
| Dosage | 1 mg/kg/day | 10 mg/kg/day |
| Route of Administration | Subcutaneous injection | Oral gavage |
| Study Duration | 28 days | 14 days |
| Primary Endpoints | Body weight, Fat mass | Blood glucose levels, HbA1c |
| Secondary Endpoints | Food intake, Energy expenditure, Glucose tolerance test (GTT), Insulin sensitivity (ITT) | Plasma insulin levels, Plasma lipid profile |
Note: The data presented above is derived from studies on other β3-adrenergic receptor agonists and should be used as a reference for designing studies with L-770644. Compound-specific dose-response and pharmacokinetic studies are essential.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of L-770644 in mice to inform the design of subsequent efficacy studies.
Materials:
-
This compound
-
Vehicle for formulation (e.g., sterile saline or 0.5% methylcellulose)
-
8-10 week old male C57BL/6 mice
-
Dosing syringes and needles (for intravenous and oral administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the study.
-
Group Allocation: Divide mice into two groups for intravenous (IV) and oral (PO) administration (n=3-5 per time point).
-
Dosing:
-
IV Group: Administer a single bolus dose of L-770644 (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of L-770644 (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Blood can be collected via retro-orbital sinus or saphenous vein.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of L-770644 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters including half-life (t1/2), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.
Protocol 2: In Vivo Efficacy Study of L-770644 in a Murine Xenograft Cancer Model
Objective: To evaluate the anti-tumor efficacy of L-770644 in a relevant cancer xenograft model.
Materials:
-
This compound
-
Vehicle for formulation
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Cancer cell line expressing β3-adrenergic receptors
-
Matrigel (or similar)
-
Calipers for tumor measurement
-
Surgical tools for tumor implantation
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Treatment Group(s): Administer L-770644 at various doses (determined from pilot studies) via the determined route (e.g., oral gavage) daily or as determined by the pharmacokinetic study.
-
Control Group: Administer the vehicle using the same route and schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health and note any signs of toxicity.
-
-
Study Termination: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Endpoint Analysis:
-
Excise and weigh the tumors.
-
Collect tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Collect blood for analysis of relevant biomarkers.
-
Visualizations
Caption: β3-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Application Notes and Protocols for L-770644 Dihydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 dihydrochloride is a potent and specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. Farnesylation is the attachment of a farnesyl lipid group to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This modification is critical for the proper subcellular localization and function of these proteins. By inhibiting FTase, L-770644 prevents the farnesylation of proteins like Ras, thereby blocking their translocation to the plasma membrane and inhibiting their downstream signaling pathways, which are often hyperactivated in cancer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies to investigate its effects on cell signaling, viability, and morphology.
Mechanism of Action
This compound acts as a competitive inhibitor of farnesyl pyrophosphate (FPP), the farnesyl donor substrate for FTase. This inhibition prevents the transfer of the farnesyl group to the target protein, leaving it in an unprocessed, cytosolic state. The primary target of FTase inhibitors in cancer research is the Ras protein. Mutated Ras proteins are constitutively active and drive uncontrolled cell proliferation, making them a key target for anti-cancer therapies.[2][3] By preventing Ras farnesylation, L-770644 effectively abrogates its oncogenic signaling. It is important to note that other proteins besides Ras are also farnesylated and can be affected by L-770644, which may contribute to its overall cellular effects.
Data Presentation
| Farnesyltransferase Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tipifarnib (R115777) | HCT116 | Colon Carcinoma | 0.5 - 5 | N/A |
| Lonafarnib (SCH66336) | A549 | Lung Carcinoma | 5 | N/A |
| FTI-277 | Panc-1 | Pancreatic Carcinoma | 10,000 | N/A |
Note: The IC50 values can vary significantly between different cell lines and experimental conditions.
Mandatory Visualizations
Caption: Inhibition of the Ras Signaling Pathway by L-770644.
Caption: General Experimental Workflow for L-770644 Studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest L-770644 concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of L-770644 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the L-770644 concentration to determine the IC50 value.
Western Blot for Inhibition of Ras Farnesylation
This protocol is to detect the inhibition of Ras farnesylation by observing the electrophoretic mobility shift of the unfarnesylated protein.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ras (e.g., pan-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Unfarnesylated Ras will migrate slower than its farnesylated counterpart, resulting in a visible band shift.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
Cell Morphology Analysis
This protocol is to observe changes in cell morphology induced by this compound treatment.
Materials:
-
Target cell line (e.g., Ras-transformed cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Glass-bottom dishes or chamber slides
-
Microscope with phase-contrast or DIC optics
-
Optional: Reagents for immunofluorescence staining (e.g., phalloidin for actin, anti-tubulin antibody)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Treatment: Treat the cells with an effective concentration of this compound (e.g., at or above the IC50) or vehicle control.
-
Live-Cell Imaging: Observe the cells at different time points (e.g., 6, 12, 24, 48 hours) using a microscope. Capture images to document any morphological changes. Ras-transformed cells often have a rounded, refractile appearance, and treatment with a farnesyltransferase inhibitor can cause them to revert to a more flattened, elongated, and adherent phenotype.
-
(Optional) Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100. c. Block with a suitable blocking buffer. d. Incubate with primary antibodies (e.g., anti-alpha-tubulin) and/or fluorescently labeled phalloidin. e. Incubate with fluorescently labeled secondary antibodies. f. Mount the slides and visualize the cytoskeleton using a fluorescence microscope. Treatment with farnesyltransferase inhibitors has been shown to affect the organization of the microtubule network.[4][5]
Conclusion
This compound is a valuable tool for studying the role of farnesylation in cellular processes, particularly in the context of Ras-driven cancers. The protocols provided here offer a framework for investigating its effects on cell viability, protein processing, and morphology. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. The FDA approves a first farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-770644 Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 is a potent and selective agonist for the human β3 adrenergic receptor, with an EC50 of 13 nM.[1][2] As an orally active compound, it serves as a valuable tool in research investigating metabolic and endocrine functions regulated by the β3 adrenergic receptor.[1][2] These application notes provide detailed protocols for the preparation, storage, and use of L-770644 dihydrochloride stock solutions to ensure accurate and reproducible experimental results.
Chemical Properties and Data
Proper preparation of stock solutions begins with accurate information regarding the compound's chemical properties. The following table summarizes key data for L-770644 and its dihydrochloride salt.
| Property | Value | Source/Calculation |
| Chemical Name | N-[4-[2-[[(2R)-2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)butyl]benzenesulfonamide dihydrochloride | N/A |
| Molecular Formula (Free Base) | C₃₀H₃₇N₇O₄S | [2] |
| Molecular Weight (Free Base) | 591.72 g/mol | [2] |
| Molecular Formula (Dihydrochloride) | C₃₀H₃₉Cl₂N₇O₄S | Calculated |
| Molecular Weight (Dihydrochloride) | 664.65 g/mol | Calculated |
| Appearance | Solid | N/A |
Recommended Solvents and Stock Solution Stability
| Solvent | Recommended Concentration | Storage Conditions | Estimated Stability |
| DMSO | ≥ 10 mM | -20°C or -80°C in aliquots | Up to 6 months at -80°C |
| Water | Not recommended for stock solutions | N/A | N/A |
| Ethanol | Not recommended for stock solutions | N/A | N/A |
Note: It is crucial to perform a small-scale solubility test before preparing a large volume of stock solution. The stability of the compound in your specific experimental buffer should also be validated.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh out 6.65 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the final dilution of the concentrated stock solution into an aqueous medium for immediate use in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium or experimental buffer
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium (a 1:1000 dilution).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Immediate Use: Use the freshly prepared working solution in your experiment immediately. Avoid repeated freeze-thaw cycles of the stock solution.
Visualizations
β3 Adrenergic Receptor Signaling Pathway
Caption: Signaling pathway of the β3 adrenergic receptor activated by L-770644.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
Application Notes and Protocols for L-770644 Dihydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of L-770644 dihydrochloride, a potent and selective human β3 adrenergic receptor agonist, in various animal models. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Selective β3 adrenergic receptor agonist.
-
In Vitro Potency: EC50 = 13 nM for human β3 adrenergic receptor.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for L-770644 administration in different animal species.
| Parameter | Species | Value | Administration Route | Reference |
| Oral Bioavailability (%F) | Rat | 27% | Oral | [1] |
| Dog | 27% | Oral | [1] | |
| Efficacy (Glycerolemia) | Rhesus Monkey | ED50 = 0.21 mg/kg | Oral | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established preclinical evaluation practices and the available information on L-770644.
Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability of L-770644.
Materials:
-
This compound
-
Vehicle for administration (e.g., sterile water, saline, or a specified formulation buffer)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
Intravenous (IV) Group (for bioavailability calculation): Administer a single bolus dose of L-770644 via the tail vein.
-
Oral (PO) Group: Administer a single dose of L-770644 via oral gavage. The volume should not exceed 10 mL/kg.
-
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of L-770644 using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO groups. Oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Oral Bioavailability Study in Dogs
Objective: To determine the oral bioavailability of L-770644.
Materials:
-
This compound
-
Vehicle for administration
-
Beagle dogs (or other appropriate breed)
-
Oral dosing capsules or gavage tube
-
Syringes
-
Blood collection supplies
-
Centrifuge
-
Analytical equipment
Protocol:
-
Animal Acclimatization: House the dogs in a controlled environment and allow for acclimatization.
-
Fasting: Fast the dogs overnight prior to dosing, with free access to water.
-
Dose Preparation: Prepare the dose of this compound, either in a capsule or as a solution/suspension for gavage.
-
Administration:
-
Intravenous (IV) Group: Administer a single dose of L-770644 via a suitable vein (e.g., cephalic vein).
-
Oral (PO) Group: Administer the dose orally.
-
-
Blood Sampling: Collect blood samples at specified time points.
-
Plasma Preparation and Analysis: Process and analyze the blood samples as described for the rat study.
-
Pharmacokinetic Analysis: Calculate the oral bioavailability as described above.
Glycerolemia Assay in Rhesus Monkeys
Objective: To assess the in vivo agonist activity of L-770644 on the β3 adrenergic receptor by measuring its effect on lipolysis (glycerol release).
Materials:
-
This compound
-
Vehicle for administration
-
Rhesus monkeys
-
Equipment for oral administration
-
Blood collection supplies
-
Glycerol assay kit
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize the monkeys to the experimental procedures and fast them overnight before the study.
-
Dose Preparation: Prepare the required doses of this compound in a suitable vehicle.
-
Administration: Administer the doses orally. A control group should receive the vehicle only.
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at various time points after administration.
-
Glycerol Measurement: Analyze the plasma or serum samples for glycerol concentration using a commercial assay kit.
-
Data Analysis: Determine the dose-dependent increase in plasma glycerol levels and calculate the ED50, which is the dose that produces 50% of the maximal response.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of L-770644 in adipocytes.
References
Application Notes and Protocols for L-770644 Dihydrochloride in Adipocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 dihydrochloride is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR) with an EC50 of 13 nM.[1][2] β3-ARs are predominantly expressed in adipocytes and are key regulators of lipolysis and thermogenesis. Activation of β3-ARs stimulates the cyclic AMP (cAMP) signaling pathway, which can influence adipocyte differentiation and function. These application notes provide detailed protocols for utilizing this compound in adipocyte differentiation assays, primarily using the 3T3-L1 cell line as a model system. While specific quantitative data for L-770644 in adipocyte differentiation is not extensively published, the provided protocols and expected outcomes are based on the known function of β3-AR agonists in adipogenesis.
Mechanism of Action
L-770644, as a β3-AR agonist, is expected to modulate adipocyte differentiation through the activation of the cAMP-PKA signaling pathway. This can influence the expression and activity of key adipogenic transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3][4] The activation of β3-AR can also promote the browning of white adipocytes, leading to a beige or brite phenotype characterized by increased mitochondrial biogenesis and expression of uncoupling protein 1 (UCP1).
References
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
L-770644 Dihydrochloride: Application Notes and Protocols for Studying Lipolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 dihydrochloride is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis in adipocytes. Its high selectivity makes it a valuable tool for investigating the specific role of the β3-AR in lipid metabolism, offering a more targeted approach compared to non-selective β-adrenergic agonists. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of lipolysis.
Mechanism of Action: this compound mimics the action of endogenous catecholamines, such as norepinephrine, by binding to and activating the β3-AR on the surface of adipocytes. This activation initiates a downstream signaling cascade, leading to the breakdown of triglycerides into glycerol and free fatty acids, a process known as lipolysis.
Data Presentation
| Compound | Parameter | Value | Cell Type | Reference |
| L-770644 | EC50 (β3-AR activation) | 13 nM | Human | [1][2] |
Signaling Pathway
Activation of the β3-adrenergic receptor by this compound triggers a well-defined signaling cascade within the adipocyte, culminating in the hydrolysis of triglycerides.
Caption: β3-AR signaling pathway leading to lipolysis.
Experimental Protocols
In Vitro Lipolysis Assay using 3T3-L1 Adipocytes
This protocol describes the measurement of glycerol release from differentiated 3T3-L1 adipocytes as an index of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes (plated in 24- or 48-well plates)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Krebs-Ringer Bicarbonate buffer with HEPES (KRBH) containing 2% fatty acid-free Bovine Serum Albumin (BSA)
-
Isoproterenol (positive control, e.g., 10 µM)
-
Glycerol Assay Reagent (e.g., Sigma-Aldrich, Cayman Chemical)
-
Glycerol Standard
-
Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for in vitro lipolysis assay.
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes in 24- or 48-well plates.
-
On the day of the experiment, gently wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH/BSA buffer for 1-2 hours at 37°C to establish basal conditions.
-
Prepare serial dilutions of this compound in KRBH/BSA buffer to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Also prepare a vehicle control (DMSO in KRBH/BSA) and a positive control (isoproterenol in KRBH/BSA).
-
Remove the pre-incubation buffer and add the treatment solutions (L-770644 dilutions, vehicle, or positive control) to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator for 1-3 hours.
-
After incubation, carefully collect the supernatant from each well into a new microcentrifuge tube.
-
Perform the glycerol assay according to the manufacturer's instructions. This typically involves adding the supernatant and glycerol assay reagent to a 96-well plate.
-
Incubate the plate at room temperature for the recommended time (usually 15-30 minutes).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using the provided glycerol standard.
-
Calculate the glycerol concentration in each sample by comparing its absorbance to the standard curve. Normalize the results to protein concentration or cell number if desired.
cAMP Measurement Assay
This protocol provides a general method for measuring intracellular cAMP levels in response to L-770644 stimulation.
Materials:
-
Differentiated 3T3-L1 adipocytes (plated in 96-well plates)
-
This compound stock solution
-
Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., ELISA or FRET-based)
-
Cell lysis buffer (provided with the kit)
Procedure:
-
Seed and differentiate 3T3-L1 cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Add L-770644 at various concentrations, a vehicle control, and a positive control (e.g., forskolin) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Follow the specific instructions of the chosen cAMP assay kit to measure the cAMP concentration in the cell lysates.
-
Read the output (e.g., absorbance, fluorescence) using a microplate reader.
-
Calculate the cAMP concentration based on a standard curve.
Logical Relationships in Lipolysis Regulation
The regulation of lipolysis is a complex process involving both stimulatory and inhibitory signals that converge on the key lipolytic enzymes.
Caption: Opposing regulation of lipolysis by stimulatory and inhibitory signals.
Conclusion
This compound is a powerful and selective tool for dissecting the role of the β3-adrenergic receptor in lipolysis. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of lipid metabolism and for the development of novel therapeutics targeting metabolic diseases. It is recommended that each laboratory optimizes these protocols for their specific experimental setup and cell systems.
References
Application of L-770644 Dihydrochloride in Metabolic Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 dihydrochloride is a potent and selective agonist for the human β3 adrenergic receptor (β3-AR).[1] Initially explored for its potential in treating obesity and type 2 diabetes, its specific action on the β3-AR makes it a valuable tool for investigating various aspects of metabolic regulation. The β3-AR is predominantly expressed in adipose tissue, where its activation stimulates lipolysis and thermogenesis, contributing to increased energy expenditure.[2][3] This document provides detailed application notes and experimental protocols for the use of L-770644 in metabolic research, aimed at facilitating its effective use in laboratory settings.
Mechanism of Action
L-770644 exerts its effects by binding to and activating the β3-AR, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events, primarily through the adenylyl cyclase/cAMP/PKA pathway. In adipose tissue, this leads to the phosphorylation and activation of hormone-sensitive lipase (HSL) and other lipases, resulting in the breakdown of triglycerides into free fatty acids and glycerol.[4] These fatty acids can then be utilized for energy production through β-oxidation. Furthermore, β3-AR activation in brown and beige adipose tissue stimulates the expression of uncoupling protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, leading to the dissipation of energy as heat (thermogenesis).
Data Presentation
In Vitro and In Vivo Potency of L-770644
| Parameter | Species | Value | Reference |
| EC50 (human β3 adrenergic receptor) | Human | 13 nM | [1] |
| ED50 (glycerolemia) | Rhesus Monkey | 0.21 mg/kg | [1] |
| Oral Bioavailability (%F) | Dog, Rat | 27% | [1] |
Signaling Pathway
Caption: L-770644 signaling pathway in adipocytes.
Experimental Protocols
In Vitro Lipolysis Assay in Primary Adipocytes
This protocol is adapted from studies investigating β3-AR agonist-induced lipolysis.[2][3][4]
Objective: To quantify the dose-dependent effect of L-770644 on lipolysis in isolated primary adipocytes by measuring glycerol release.
Materials:
-
This compound
-
Collagenase (Type I)
-
Krebs-Ringer Bicarbonate buffer with 4% Bovine Serum Albumin (KRBA)
-
Primary adipocytes (e.g., from rodent epididymal fat pads)
-
Glycerol assay kit
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Adipocyte Isolation: Isolate primary adipocytes from adipose tissue by collagenase digestion.
-
Cell Incubation: Resuspend isolated adipocytes in KRBA buffer.
-
Treatment: Aliquot the adipocyte suspension into a 96-well plate. Add L-770644 at various concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., isoproterenol).
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Sample Collection: After incubation, collect the infranatant (aqueous layer below the floating adipocytes) for glycerol measurement.
-
Glycerol Measurement: Determine the glycerol concentration in the collected samples using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the glycerol concentration against the log concentration of L-770644 to determine the EC50 value.
Caption: Workflow for in vitro lipolysis assay.
In Vivo Assessment of Thermogenesis in Mice
This protocol is based on methods used to evaluate β3-AR agonist-induced thermogenesis.[5][6]
Objective: To measure the effect of L-770644 on whole-body energy expenditure and core body temperature in mice.
Materials:
-
This compound
-
C57BL/6J mice
-
Metabolic cages (for indirect calorimetry)
-
Rectal probe or implantable telemetry probes for core body temperature measurement
-
Saline solution (vehicle)
Procedure:
-
Animal Acclimation: Acclimate mice to individual housing in metabolic cages for at least 24 hours before the experiment.
-
Baseline Measurement: Measure baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and core body temperature.
-
Administration of L-770644: Administer L-770644 via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose (e.g., 0.1 - 10 mg/kg). A control group should receive the vehicle.
-
Post-dosing Measurement: Immediately after administration, return the mice to the metabolic cages and continuously monitor VO2, VCO2, and core body temperature for several hours.
-
Data Analysis: Calculate the energy expenditure from VO2 and VCO2 data. Compare the changes in energy expenditure and core body temperature between the L-770644-treated and vehicle-treated groups.
Caption: Workflow for in vivo thermogenesis assessment.
In Vitro Glucose Uptake Assay in Adipocytes
This protocol is designed based on general methods for measuring glucose uptake in response to β3-AR stimulation.[7][8][9]
Objective: To determine the effect of L-770644 on glucose uptake in differentiated adipocytes.
Materials:
-
This compound
-
Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture and differentiate pre-adipocytes into mature adipocytes in multi-well plates.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours prior to the assay.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with L-770644 at various concentrations for 30 minutes. Include a vehicle control and an insulin-treated positive control.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose or 2-NBDG to each well and incubate for 10-15 minutes.
-
Termination: Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Quantification: Lyse the cells and measure the amount of internalized radioactive or fluorescent glucose using a scintillation counter or fluorescence plate reader, respectively.
-
Data Analysis: Normalize the glucose uptake to the protein content of each well and compare the results between different treatment groups.
Conclusion
This compound is a valuable pharmacological tool for the investigation of β3 adrenergic receptor function in metabolic regulation. Its high potency and selectivity allow for targeted studies on lipolysis, thermogenesis, and glucose homeostasis. The protocols provided herein offer a framework for researchers to explore the metabolic effects of L-770644 in both in vitro and in vivo models. Careful experimental design and data analysis will contribute to a deeper understanding of the therapeutic potential of β3-AR agonists in metabolic diseases.
References
- 1. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis [insight.jci.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Thermogenesis: beta-adrenergic agonist activation | Banks Lab [research.bidmc.org]
- 7. Glucose uptake of the muscle and adipose tissues in diabetes and obesity disease models: evaluation of insulin and β3-adrenergic receptor agonist effects by 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Beta3-adrenergic receptors stimulate glucose uptake in brown adipocytes by two mechanisms independently of glucose transporter 4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-770644 dihydrochloride in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 dihydrochloride is a potent and selective agonist for the human β3 adrenergic receptor (β3-AR), with an EC50 of 13 nM.[1] While β1 and β2 adrenergic receptors have been the traditional focus in cardiovascular research, the β3-AR has emerged as a novel therapeutic target, particularly in the context of heart failure.[2][3] In failing hearts, β1 and β2 receptors are often downregulated and desensitized, whereas β3-AR expression is maintained or even increased.[4] Stimulation of the β3-AR initiates a unique signaling cascade that is largely cardioprotective, offering a promising strategy to counteract the maladaptive remodeling and dysfunction seen in various cardiovascular diseases.
These application notes provide a comprehensive overview of the mechanism of action of β3-AR agonists and a detailed protocol for evaluating the therapeutic potential of this compound in a preclinical model of heart failure.
Mechanism of Action: The Cardioprotective Role of β3 Adrenergic Receptor Agonism
Activation of the β3-AR in cardiomyocytes does not lead to the classical positive inotropic and chronotropic effects associated with β1/β2-AR stimulation. Instead, it triggers a signaling pathway that is predominantly mediated by the production of nitric oxide (NO).[2] This pathway serves as a physiological "brake" to protect the heart from excessive catecholamine stimulation.[2]
The key signaling events are as follows:
-
Receptor Activation: L-770644 binds to and activates the β3-AR on the cardiomyocyte membrane.
-
G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi).
-
NOS Activation: This leads to the activation of nitric oxide synthase (NOS), particularly neuronal NOS (nNOS) and endothelial NOS (eNOS).[2]
-
NO Production: Activated NOS synthesizes nitric oxide (NO) from L-arginine.
-
Guanylyl Cyclase Activation: NO diffuses and activates soluble guanylyl cyclase (sGC).
-
cGMP Production: sGC converts GTP to cyclic guanosine monophosphate (cGMP).
-
PKG Activation: cGMP activates protein kinase G (PKG).
-
Downstream Effects: PKG phosphorylates various downstream targets, leading to:
-
Negative Inotropic Effect: Reduced intracellular calcium levels and myofilament calcium sensitivity, leading to a decrease in contractility.[4][5]
-
Vasodilation: Relaxation of vascular smooth muscle cells.
-
Anti-hypertrophic and Anti-fibrotic Effects: Inhibition of pathways leading to cardiac hypertrophy and fibrosis.[2]
-
Anti-apoptotic Effects: Protection of cardiomyocytes from programmed cell death.[3]
-
This signaling cascade ultimately results in improved cardiac function, reduced pathological remodeling, and enhanced protection against ischemic injury.
Quantitative Data Summary
While specific in vivo cardiovascular data for L-770644 is limited in publicly available literature, the following table summarizes the expected cardioprotective effects based on studies with other β3-AR agonists in preclinical models of heart failure.
| Parameter | Model | Treatment | Key Findings | Reference |
| Cardiac Function | Transverse Aortic Constriction (TAC) in mice | BRL37344 (β3-agonist) | Attenuated LV dilation and systolic dysfunction. | [2] |
| Myocardial Infarction in rats | β3-agonist | Maintained cardiac contractile function. | [3] | |
| Cardiac Remodeling | TAC in mice | BRL37344 (β3-agonist) | Partially reduced cardiac hypertrophy. | [2] |
| Myocardial Infarction in rats | β3-agonist | Reduced fibrosis and apoptosis. | [3] | |
| Hemodynamics | Conscious rats | CL316,243 (β3-agonist) | Slight decrease in mean blood pressure and increase in heart rate at high doses. | [6] |
Experimental Protocols
The following protocol describes the use of this compound in a murine model of heart failure induced by Transverse Aortic Constriction (TAC). This model creates a pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure, mimicking aspects of human hypertensive heart disease.
Experimental Workflow: TAC Model
Detailed Protocol: Transverse Aortic Constriction (TAC) Surgery in Mice
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as recommended by the manufacturer)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments for rodent surgery
-
Suture material (e.g., 6-0 silk)
-
27-gauge needle
-
Ventilator (optional, for open-chest procedures)
-
Heating pad
-
Echocardiography system with a high-frequency probe
-
Osmotic minipumps (for continuous delivery) or gavage needles (for oral administration)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Shave the upper thoracic area and disinfect with an appropriate antiseptic.
-
-
Surgical Procedure (TAC):
-
Make a small vertical incision in the upper sternum.
-
Carefully dissect to visualize the aortic arch between the innominate and left common carotid arteries.
-
Pass a 6-0 silk suture underneath the aortic arch.
-
Place a 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly and carefully remove the needle to create a standardized constriction.
-
For sham-operated animals, perform the same procedure without ligating the aorta.
-
Close the chest and skin incisions with appropriate sutures.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the animals closely during recovery until they are fully ambulatory.
-
Provide easy access to food and water.
-
-
This compound Administration:
-
Dosage: The optimal dose of L-770644 for in vivo cardiovascular studies has not been extensively reported. A pilot dose-response study is recommended. Based on its potency, a starting dose in the range of 0.1 - 10 mg/kg/day could be considered.
-
Route of Administration: L-770644 has good oral bioavailability.[1] It can be administered via oral gavage or by implanting subcutaneous osmotic minipumps for continuous delivery.
-
Treatment Groups:
-
Sham + Vehicle
-
Sham + L-770644
-
TAC + Vehicle
-
TAC + L-770644
-
-
Treatment Duration: Typically 2-4 weeks post-TAC surgery.
-
-
Assessment of Cardiovascular Function:
-
Echocardiography: Perform echocardiography at baseline and at regular intervals (e.g., weekly) to assess cardiac function and remodeling. Key parameters to measure include:
-
Left ventricular internal dimensions (LVIDd, LVIDs)
-
Left ventricular posterior wall thickness (LVPWT)
-
Interventricular septal thickness (IVST)
-
Ejection fraction (EF%)
-
Fractional shortening (FS%)
-
-
Hemodynamic Measurements (Terminal): At the end of the study, invasive hemodynamic measurements can be performed using a pressure-volume catheter to assess parameters such as:
-
Left ventricular systolic pressure (LVSP)
-
Left ventricular end-diastolic pressure (LVEDP)
-
Maximal and minimal rate of pressure change (dP/dtmax and dP/dtmin)
-
-
-
Histological and Molecular Analysis (Terminal):
-
Euthanize the animals and harvest the hearts.
-
Measure heart weight to body weight ratio.
-
Perform histological analysis (e.g., Masson's trichrome staining for fibrosis, Wheat germ agglutinin staining for myocyte cross-sectional area).
-
Conduct molecular analysis (e.g., Western blot or qPCR) to assess markers of hypertrophy (e.g., ANP, BNP), fibrosis (e.g., collagen I, III), and the activation of the β3-AR signaling pathway (e.g., nNOS, eNOS, cGMP levels).
-
Disclaimer: This protocol is a general guideline. All animal experiments should be conducted in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). The specific doses, time points, and outcome measures may need to be optimized for your specific research question. Due to the lack of extensive in vivo cardiovascular data for L-770644, careful monitoring for any adverse hemodynamic effects is recommended, especially during initial dose-finding studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardioprotective Effect of Beta-3 Adrenergic Receptor Agonism: Role of Neuronal Nitric Oxide Synthase: Beta3-AR prevents cardiac dysfunction through nNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inside the Biology of the β3-Adrenoceptor [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. beta3-Adrenergic stimulation produces a decrease of cardiac contractility ex vivo in mice overexpressing the human beta3-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for L-770644 Dihydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-770644 dihydrochloride in rodent models of obesity and type 2 diabetes. L-770644 is a potent and selective β3-adrenergic receptor agonist with good oral bioavailability in rats, making it a valuable tool for investigating the therapeutic potential of β3-adrenergic activation in metabolic diseases.[1][2]
Compound Information and Proposed Dosage
Table 1: Pharmacological Data for L-770644 and Related Compounds
| Compound | Parameter | Species | Value | Reference |
| L-770644 | EC50 (human β3-AR) | In vitro | 13 nM | [1][2][3] |
| Oral Bioavailability (%F) | Rat | 27% | [1][2] | |
| ED50 (glycerolemia) | Rhesus Monkey | 0.21 mg/kg | [1][2] | |
| CL 316 ,243 | Effective Dose (anti-obesity) | Rat | 0.01 - 1 mg/kg | |
| Effective Dose (thermogenesis) | Rat | 0.1 - 1 mg/kg |
Recommended Starting Dose: Based on the available data, a starting dose range of 0.1 to 1 mg/kg/day , administered orally, is proposed for efficacy studies in rats and mice. A thorough dose-response study is highly recommended to determine the optimal dose for a specific rodent model and desired endpoint.
Experimental Protocols
Animal Models
a) Diet-Induced Obesity (DIO) Model
-
Species: C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Protocol:
-
House animals individually and acclimate for at least one week.
-
Provide a high-fat diet (HFD), typically with 45-60% of calories from fat, and water ad libitum.
-
Monitor body weight and food intake weekly.
-
Animals are typically considered obese and ready for study after 8-12 weeks on the HFD, when they have a significantly higher body weight compared to age-matched controls on a standard chow diet.
-
b) Streptozotocin (STZ)-Induced Type 2 Diabetes Model (Rat)
-
Species: Male Sprague-Dawley or Wistar rats.
-
Protocol:
-
Induce insulin resistance by feeding a high-fat diet for at least 2 weeks.
-
After the HFD period, administer a single low dose of streptozotocin (STZ), typically 35-40 mg/kg, dissolved in cold citrate buffer (0.1 M, pH 4.5) via intraperitoneal (IP) injection.
-
Monitor blood glucose levels 48-72 hours post-STZ injection. Rats with fasting blood glucose levels >200 mg/dL are considered diabetic.
-
Continue the high-fat diet throughout the study.
-
Compound Preparation and Administration
-
Preparation: this compound is soluble in water. Prepare a fresh solution daily. For a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile water. Further dilute with sterile water or saline to the desired final concentration for dosing.
-
Administration (Oral Gavage):
-
Calculate the required dose volume based on the animal's body weight and the concentration of the dosing solution. The typical volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-20 mL/kg.
-
Use a proper-sized, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).
-
Gently restrain the animal and insert the gavage needle into the esophagus and down to the stomach.
-
Administer the solution slowly and carefully withdraw the needle.
-
Monitor the animal for any signs of distress post-administration.
-
Efficacy Evaluation
a) Body Weight and Food Intake
-
Measure and record the body weight of each animal at least three times per week.
-
Measure and record food intake daily by weighing the provided food and any remaining food from the previous day.
b) Oral Glucose Tolerance Test (OGTT)
-
Protocol:
-
Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) for each group.
-
c) Insulin Tolerance Test (ITT)
-
Protocol:
-
Fast animals for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (typically 0.75 U/kg for mice, 1 U/kg for rats) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Calculate the rate of glucose disappearance.
-
d) Plasma Analysis
-
At the end of the study, collect blood samples via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Use commercially available ELISA kits to measure plasma levels of insulin, triglycerides, and total cholesterol.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of L-770644 and a general experimental workflow for a rodent efficacy study.
Caption: β3-Adrenergic receptor signaling pathway activated by L-770644.
Caption: General experimental workflow for a rodent efficacy study.
References
- 1. Pharmacological induction of diabetes mellitus in pregnant female mice: a comparison of two doses and routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory animals as surrogate models of human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-770644 dihydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-770644 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
L-770644 is a potent and selective agonist for the human β3 adrenergic receptor. Its mechanism of action involves binding to and activating β3 adrenergic receptors, which are G-protein coupled receptors. This activation stimulates the Gs alpha subunit, leading to an increase in adenylyl cyclase activity, a rise in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA). This signaling cascade is primarily involved in regulating lipolysis and thermogenesis.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO) and water. For biological experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final concentration in the aqueous medium.
Q3: How should I store this compound powder and its solutions?
-
Powder: The solid form of this compound should be stored at -20°C, protected from moisture.
-
Stock Solutions: It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).
Solubility Data
The following table summarizes the known solubility of this compound in common solvents.
| Solvent | Solubility |
| DMSO | ≥ 33.3 mg/mL |
| Water | ≥ 25 mg/mL |
| Ethanol | Data not available |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound using an analytical balance in a sterile environment.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mix: Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure there are no visible particulates.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
-
Thaw: Quickly thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilute: Serially dilute the stock solution with your desired aqueous buffer or cell culture medium to the final working concentration. It is important to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can prevent precipitation.
-
Final Concentration of DMSO: Ensure that the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in the solvent.
-
Solution 1: Gentle Warming: Warm the solution to 37°C for a short period.
-
Solution 2: Sonication: Use a sonication bath to aid in the dissolution of the compound.
-
Solution 3: Fresh Solvent: Ensure that the DMSO used is anhydrous, as absorbed moisture can affect solubility.
Issue 2: The compound precipitates out of solution after dilution in an aqueous buffer.
-
Solution 1: Rapid Mixing: When diluting the DMSO stock solution, add it to the aqueous buffer while vortexing to ensure immediate and thorough mixing.
-
Solution 2: Two-Step Dilution: Perform a serial dilution, first into a small volume of the aqueous buffer and then into the final volume, to gradually decrease the solvent concentration.
-
Solution 3: Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) may be included in the formulation for in vivo studies to improve solubility and stability.
Issue 3: Inconsistent experimental results.
-
Solution 1: Freshly Prepared Solutions: Prepare working solutions fresh for each experiment from a frozen stock to avoid degradation.
-
Solution 2: Avoid Freeze-Thaw Cycles: Use single-use aliquots of the stock solution to prevent degradation that can occur with repeated freezing and thawing.
-
Solution 3: Confirm Concentration: If possible, verify the concentration of your stock solution spectrophotometrically if a known extinction coefficient is available.
Visualizations
Signaling Pathway
Caption: L-770644 activates the β3 adrenergic receptor, initiating a cAMP-PKA signaling cascade.
Experimental Workflow
improving L-770644 dihydrochloride stability in solution
Disclaimer: The following information is based on general chemical principles for amine dihydrochloride salts and β3-adrenergic agonists, as specific stability data for L-770644 dihydrochloride is not publicly available. Researchers should independently validate the stability of this compound in their specific experimental solutions and conditions.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: For initial stock solutions, it is recommended to use anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. These solvents typically allow for higher concentrations and better long-term stability when stored at low temperatures. For aqueous experimental solutions, it is advisable to make further dilutions of the organic stock solution into your aqueous buffer or cell culture medium immediately before use.
Q2: What are the recommended storage conditions for this compound in solution?
A2: Stock solutions in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C and protected from light. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours, protected from light.
Q3: My this compound solution has turned yellow. What does this mean?
A3: A color change in the solution may indicate degradation of the compound. This could be due to oxidation, hydrolysis, or other chemical reactions. It is strongly recommended not to use any solution that has changed in appearance. To prevent this, ensure your solvents are of high purity and, if possible, degassed. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be sensitive to oxidation.
Q4: I am seeing precipitation in my aqueous experimental solution after diluting from a DMSO stock. How can I resolve this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue and can be attributed to the lower solubility of the compound in aqueous media. To address this, you can try the following:
-
Decrease the final concentration of this compound in the aqueous solution.
-
Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
Gently warm the solution or use sonication to aid dissolution, but be cautious as heat can accelerate degradation.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with different batches of this compound solution.
-
Possible Cause: Degradation of the compound in solution over time.
-
Troubleshooting Steps:
-
Always prepare fresh aqueous solutions for each experiment from a frozen, single-use aliquot of the organic stock solution.
-
If using a previously prepared stock solution, perform a quality control check (e.g., by HPLC) to confirm the integrity and concentration of the compound.
-
Review your solution preparation and storage procedures to ensure consistency.
-
Issue 2: Loss of compound activity in cell-based assays.
-
Possible Cause: Instability of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium at 37°C. This can be done by incubating the compound in the medium for different durations (e.g., 0, 2, 6, 12, 24 hours) and then analyzing the remaining concentration by a suitable analytical method like HPLC.
-
Consider a medium change with freshly prepared compound for long-term experiments.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, the following table provides general guidelines for preparing and storing solutions of similar amine hydrochloride compounds.
| Solvent | Recommended Stock Concentration | Storage Temperature | Estimated Stability |
| DMSO | 10-50 mM | -20°C or -80°C | ≥ 6 months (with proper storage) |
| Ethanol | 5-20 mM | -20°C or -80°C | ≥ 3 months (with proper storage) |
| Aqueous Buffer (e.g., PBS) | ≤ 1 mM | 2-8°C | ≤ 24 hours (prepare fresh) |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Solution using HPLC
-
Preparation of this compound Solution:
-
Prepare a 1 mg/mL stock solution of this compound in your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Incubation:
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Store the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one vial from each temperature condition.
-
Immediately analyze the sample by High-Performance Liquid Chromatography (HPLC).
-
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase column.
-
Employ a mobile phase gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid or formic acid.
-
Detect the compound using a UV detector at a wavelength determined by a UV scan of the compound (a typical starting point would be around 220-280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Technical Support Center: L-770644 Dihydrochloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-770644 dihydrochloride. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves for this potent and selective human β3 adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is L-770644 and what is its primary mechanism of action?
A1: L-770644 is a potent and selective agonist for the human β3 adrenergic receptor (β3-AR), with a reported EC50 of approximately 13 nM.[1][2] The β3-AR is a G-protein coupled receptor (GPCR) primarily expressed in adipose tissue and the urinary bladder. Upon activation by an agonist like L-770644, the β3-AR predominantly couples to a Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. In some cell types, the β3-AR can also couple to a Gi alpha subunit, which can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK).
Q2: What are the expected downstream signaling pathways activated by L-770644?
A2: The primary signaling pathway activated by L-770644 is the Gs-cAMP-PKA pathway. However, β3-ARs can also signal through a Gi-coupled pathway, leading to the phosphorylation of ERK. Therefore, when designing experiments, it is advisable to measure both cAMP accumulation and ERK phosphorylation as potential downstream readouts of L-770644 activity.
Q3: What are some common cell lines used to study β3 adrenergic receptor activation?
A3: Common cell lines for studying β3-AR activation include Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells that have been stably or transiently transfected to express the human β3 adrenergic receptor. For metabolic studies, differentiated 3T3-L1 adipocytes, which endogenously express the β3-AR, are a relevant model system.
Q4: I am not observing a sigmoidal dose-response curve. What are the potential reasons?
A4: A non-sigmoidal dose-response curve can arise from several factors. These include issues with the compound itself, such as poor solubility at higher concentrations or degradation in the assay medium. Experimental conditions can also play a significant role; for instance, the cell density may be too high or too low, or the incubation time with L-770644 may be insufficient to reach equilibrium. Additionally, the chosen assay readout may not be sensitive enough to detect a graded response. It is also important to ensure that the concentrations of L-770644 used span a wide enough range to capture the full dose-response relationship.
Q5: My EC50 values for L-770644 are inconsistent between experiments. What could be the cause?
A5: Inconsistent EC50 values are a common issue in dose-response experiments and can be attributed to several factors. Variability in cell health and passage number can significantly impact receptor expression levels and signaling capacity. Ensure that cells are in a logarithmic growth phase and that their passage number is consistent across experiments. Reagent variability, including the lot and quality of serum and other media components, can also contribute to shifts in EC50 values. Finally, procedural inconsistencies, such as variations in incubation times, cell plating densities, and reagent preparation, can all lead to a lack of reproducibility.
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio in the Assay
Possible Causes:
-
Low Receptor Expression: The cell line may not express a sufficient number of β3 adrenergic receptors.
-
Suboptimal Agonist Concentration: The concentrations of L-770644 used may be too low to elicit a detectable response.
-
Inappropriate Assay Readout: The chosen assay (e.g., cAMP accumulation, ERK phosphorylation) may not be sensitive enough in your specific cell system.
-
Cell Health: Poor cell viability can lead to a dampened cellular response.
Solutions:
-
Verify Receptor Expression: Confirm β3-AR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Optimize Agonist Concentration Range: Broaden the concentration range of L-770644 to ensure you are capturing the full dose-response.
-
Enhance Assay Sensitivity: For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.
-
Monitor Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion to ensure a healthy cell population.
Problem 2: High Background Signal in the Assay
Possible Causes:
-
Constitutive Receptor Activity: Some GPCRs can exhibit agonist-independent activity, leading to a high basal signal.
-
Serum Effects: Components in the serum of the cell culture media can sometimes activate the receptor or interfere with the assay.
-
Assay Reagent Interference: Certain assay components may produce a background signal.
Solutions:
-
Serum Starvation: Before stimulating with L-770644, consider serum-starving the cells for a few hours to reduce basal signaling.
-
Test for Inverse Agonists: If constitutive activity is suspected, testing an inverse agonist for the β3-AR could help to reduce the background signal.
-
Run Appropriate Controls: Always include a vehicle-only control to determine the baseline signal of your assay system.
Problem 3: Incomplete or Biphasic Dose-Response Curve
Possible Causes:
-
Compound Solubility: this compound may have limited solubility at very high concentrations, leading to a plateau or even a decrease in response.
-
Off-Target Effects: At high concentrations, L-770644 may interact with other receptors or cellular components, leading to a complex, non-sigmoidal response.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and a subsequent decrease in the response.
Solutions:
-
Check Compound Solubility: Visually inspect the highest concentrations of your L-770644 dilutions for any precipitation.
-
Use Selective Antagonists: To confirm that the observed response is mediated by the β3-AR, pre-incubate the cells with a selective β3-AR antagonist before adding L-770644.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time that gives a robust response without inducing significant desensitization.
Data Presentation
Table 1: Representative Dose-Response Data for L-770644 in a cAMP Assay
| L-770644 Concentration (nM) | Log Concentration | % Response (Normalized) |
| 0.01 | -11 | 2.5 |
| 0.1 | -10 | 5.1 |
| 1 | -9 | 15.8 |
| 10 | -8 | 48.2 |
| 100 | -7 | 85.3 |
| 1000 | -6 | 98.1 |
| 10000 | -5 | 100.0 |
Table 2: Representative Dose-Response Data for L-770644 in an ERK Phosphorylation Assay
| L-770644 Concentration (nM) | Log Concentration | Fold Change in pERK/Total ERK (Normalized) |
| 0.1 | -10 | 1.1 |
| 1 | -9 | 1.8 |
| 10 | -8 | 3.5 |
| 100 | -7 | 6.2 |
| 1000 | -6 | 8.9 |
| 10000 | -5 | 9.5 |
| 100000 | -4 | 9.8 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes a method for measuring intracellular cAMP levels in response to L-770644 stimulation using a competitive immunoassay format (e.g., HTRF, ELISA).
Materials:
-
HEK293 cells stably expressing the human β3 adrenergic receptor
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX) stock solution (e.g., 100 mM in DMSO)
-
cAMP assay kit (e.g., HTRF cAMP Gs Dynamic Detection Kit)
-
384-well white microplates
Procedure:
-
Cell Culture: Culture HEK293-hβ3-AR cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into a 384-well white microplate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also, prepare a stimulation buffer containing a final concentration of 500 µM IBMX.
-
Cell Stimulation: Aspirate the culture medium from the wells and add 10 µL of the stimulation buffer containing IBMX. Then, add 10 µL of the L-770644 dilutions to the respective wells. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Following the manufacturer's instructions for the cAMP assay kit, add the lysis buffer and detection reagents to each well.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-compatible reader).
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the L-770644 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: ERK Phosphorylation Assay
This protocol describes a method for measuring the phosphorylation of ERK1/2 in response to L-770644 stimulation using a cell-based ELISA.
Materials:
-
CHO cells stably expressing the human β3 adrenergic receptor
-
Cell culture medium (e.g., F-12K) with 10% FBS
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well clear-bottom microplates
Procedure:
-
Cell Plating: Seed CHO-hβ3-AR cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Cell Stimulation: Treat the cells with various concentrations of L-770644 for 5-10 minutes at 37°C.
-
Cell Fixation and Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding sites and then incubate with primary antibodies against phospho-ERK and total ERK in separate wells. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal for each concentration. Plot the normalized signal against the logarithm of the L-770644 concentration and fit to a four-parameter logistic equation to determine the EC50.
Visualizations
Caption: β3 Adrenergic Receptor Signaling Pathways Activated by L-770644.
Caption: Experimental Workflow for a cAMP Dose-Response Assay.
Caption: Troubleshooting Logic for Inconsistent Dose-Response Curves.
References
troubleshooting L-770644 dihydrochloride in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-770644 dihydrochloride in in vitro assays.
Understanding L-770644 and its In Vitro Assays
L-770644 is a potent and selective agonist of the human β3 adrenergic receptor (β3-AR). In vitro assays for L-770644 typically involve measuring the functional consequences of β3-AR activation in cultured cells. The most common assay measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the β3-AR signaling pathway.
β3 Adrenergic Receptor Signaling Pathway
Upon binding of an agonist like L-770644, the β3 adrenergic receptor, a G-protein coupled receptor (GPCR), activates a stimulatory G-protein (Gs). The Gs-alpha subunit then stimulates adenylyl cyclase to produce cAMP from ATP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.
Figure 1. Simplified β3 adrenergic receptor signaling pathway.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vitro assays with this compound.
Q1: My EC50 value for L-770644 is higher/lower than the reported literature value. What are the potential causes?
A1: Variability in EC50 values is a common issue in in vitro assays.[1] Several factors can contribute to this discrepancy:
-
Cell Line and Receptor Expression Levels: Different cell lines (e.g., HEK293, CHO) have varying levels of endogenous or transfected β3-AR expression. Lower receptor numbers can lead to a rightward shift in the dose-response curve (higher EC50).
-
Assay Conditions:
-
Incubation Time: Insufficient incubation time with L-770644 may not allow the system to reach equilibrium, resulting in an underestimation of potency (higher EC50).
-
Cell Density: Too high a cell density can deplete the free concentration of the agonist, while too low a density may not produce a detectable signal.
-
Buffer Composition: The type of buffer and the presence of serum can influence ligand binding and cell health.
-
-
Reagent Quality and Handling:
-
L-770644 Stock Solution: Improper storage or multiple freeze-thaw cycles of the L-770644 stock solution can lead to degradation. The solubility of the dihydrochloride salt in aqueous buffers can also be a factor.
-
cAMP Assay Kit: Ensure the kit components are within their expiration date and have been stored correctly.
-
-
Data Analysis: The method of data normalization and the curve-fitting algorithm used can impact the calculated EC50 value.
Q2: I am observing high well-to-well variability in my cAMP assay.
A2: High variability can obscure real effects. Consider the following troubleshooting steps:
-
Cell Plating Uniformity: Ensure even cell distribution in each well. Edge effects in multi-well plates can be minimized by not using the outer wells or by filling them with a blank solution.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of cells, L-770644, and assay reagents.
-
Mixing: Gently mix the plate after each reagent addition to ensure homogeneity.
-
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, is often necessary to allow for cAMP accumulation and a robust signal. The concentration of the PDE inhibitor may need to be optimized.
Q3: I am not seeing a dose-dependent response with L-770644.
A3: A flat dose-response curve can be due to several factors:
-
Incorrect Concentration Range: The concentration range of L-770644 tested may be too high (at the top of the curve) or too low (at the bottom of the curve). Perform a wider range of serial dilutions.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Unhealthy cells will not respond optimally.
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, where the receptor uncouples from the signaling pathway.[2] Consider shorter incubation times.
-
Compound Solubility: this compound may precipitate at high concentrations in aqueous buffers, especially if the stock solution in an organic solvent (like DMSO) is not diluted properly.[3][4] This can lead to a plateau in the response at higher intended concentrations.
Q4: How should I prepare and store this compound stock solutions?
A4: Proper handling of this compound is crucial for reproducible results:
-
Solubility: Dihydrochloride salts of small molecules are generally more soluble in aqueous solutions than the free base. However, for in vitro assays, it is common to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution.[3][5]
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the cells.
-
Stability: While hydrochloride salts can improve the chemical stability of a compound, they can also be hygroscopic.[6] Store the solid compound in a desiccator.
Data Presentation: Variability in β3-AR Agonist Potency
| Compound | Cell Line | Assay Type | Reported EC50 (nM) | Reference |
| L-770644 | Not Specified | Not Specified | 13 | [7] |
| Mirabegron | HEK293 | cAMP accumulation | 22.4 | [8] |
| BRL 37344 | Not Specified | Not Specified | ~287 (Ki) | [8] |
| CL 316 ,243 | Not Specified | Not Specified | Not Specified | [9] |
Note: EC50 values are highly dependent on the specific experimental setup. Direct comparison between different studies should be made with caution.
Experimental Protocols
Key Experiment: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring L-770644-induced cAMP accumulation in a cell-based assay.
1. Cell Culture and Plating:
-
Culture cells (e.g., HEK293 cells stably expressing the human β3-AR) in appropriate growth medium.
-
The day before the assay, seed the cells into 96-well or 384-well white, opaque plates at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the L-770644 stock solution in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) to create a range of working concentrations.
-
The final DMSO concentration in the assay should be ≤ 0.5%.
3. Assay Procedure:
-
Gently remove the growth medium from the cell plate.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the serially diluted L-770644 working solutions to the wells. Include a vehicle control (buffer with DMSO) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.[10]
4. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[11]
-
Follow the manufacturer's instructions for the specific kit being used.
5. Data Analysis:
-
Generate a dose-response curve by plotting the assay signal against the logarithm of the L-770644 concentration.
-
Fit the data to a sigmoidal dose-response model (variable slope) to determine the EC50 value.
Experimental Workflow Diagram
Figure 2. General workflow for a cAMP accumulation assay.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
minimizing off-target effects of L-770644 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-770644 dihydrochloride, a potent and selective human β3 adrenergic receptor agonist. The following resources are designed to help minimize off-target effects and troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: L-770644 is a potent and selective agonist for the human β3 adrenergic receptor, with a reported EC50 of 13 nM.[1][2][3] Its primary action is to activate this receptor, which is predominantly found in adipose tissue and the urinary bladder, leading to downstream signaling events.
Q2: What are the potential off-target effects of L-770644?
A2: While L-770644 is highly selective for the β3 adrenergic receptor, at higher concentrations it may interact with other adrenergic receptor subtypes, namely β1 and β2 receptors. Activation of β1 receptors can lead to cardiovascular effects such as increased heart rate, while β2 receptor activation can cause muscle tremors.[4][5][6]
Q3: How can I minimize the off-target effects of L-770644 in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of L-770644 that elicits a response at the β3 receptor while having minimal activity at β1 and β2 receptors. Performing a dose-response curve is essential to determine the optimal concentration for your specific experimental system. Additionally, consider using cell lines with high expression of the β3 receptor and low or no expression of β1 and β2 receptors.
Q4: Are there any known species-specific differences in the activity of L-770644?
A4: Yes, it is important to be aware of potential species-specific differences in the pharmacology of β3 adrenergic receptors. The affinity and efficacy of L-770644 can vary between human and rodent models. Therefore, it is recommended to validate its activity in your chosen experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cardiovascular effects (e.g., increased heart rate in vivo, chronotropic effects in isolated tissues). | Off-target activation of β1 adrenergic receptors. | 1. Lower the concentration of L-770644. Perform a dose-response study to find the minimal concentration that activates β3 receptors without significant β1 activity. 2. Use a more selective β3 agonist. Consider comparing your results with a compound known for higher selectivity, such as vibegron.[5][6][7] 3. Use a β1 antagonist. In mechanistic studies, co-administration with a selective β1 antagonist can help isolate the β3-mediated effects. |
| Muscle tremors or unexpected smooth muscle relaxation. | Off-target activation of β2 adrenergic receptors. | 1. Reduce the concentration of L-770644. Similar to mitigating β1 effects, a lower dose may prevent β2 activation. 2. Employ a β2 antagonist. A selective β2 antagonist can be used to block these off-target effects and confirm they are not mediated by the β3 receptor. |
| Inconsistent or weaker-than-expected results. | 1. Poor compound solubility or stability. 2. Low receptor expression in the cell model. 3. Receptor desensitization. | 1. Ensure proper dissolution of this compound. Prepare fresh stock solutions and validate solubility in your experimental buffer. 2. Confirm β3 receptor expression. Use qPCR or western blotting to verify the presence of the target receptor in your cells or tissue. 3. Optimize incubation time. Prolonged exposure to agonists can lead to receptor desensitization. Conduct time-course experiments to identify the optimal duration of treatment.[8] |
| Discrepancy between G-protein signaling and β-arrestin recruitment data. | Biased agonism. | L-770644 may preferentially activate one signaling pathway over another. This is a complex phenomenon that requires further investigation using pathway-specific inhibitors and readouts to characterize the biased signaling profile.[9] |
Quantitative Data
The following tables summarize the potency and selectivity of L-770644 and provide a comparison with other common β3 adrenergic receptor agonists.
Table 1: Potency and Selectivity of L-770644
| Receptor | Parameter | Value (nM) |
| Human β3 Adrenergic Receptor | EC50 | 13[1][2][3] |
| Human β1 Adrenergic Receptor | IC50 | 3400[1] |
| Human β2 Adrenergic Receptor | IC50 | 1600[1] |
Table 2: Comparative Selectivity of β3 Adrenergic Receptor Agonists
| Compound | β3 EC50 (nM) | β1 Activity (% of Isoproterenol at 10 µM) | β2 Activity (% of Isoproterenol at 10 µM) | Selectivity (β1/β3) | Selectivity (β2/β3) |
| L-770644 | 13 | Not Reported | Not Reported | ~261-fold (IC50) | ~123-fold (IC50) |
| Mirabegron | 10.0[5] | 3%[4][5] | 15%[4][5] | >517-fold[7] | >496-fold[10][7] |
| Vibegron | 2.13[5] | 0%[4][5] | 2%[4][5] | >7937-fold[7] | >7937-fold[10][7] |
Experimental Protocols
To assess the on-target and off-target effects of L-770644, the following experimental protocols are recommended.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor upon agonist binding, which is a hallmark of GPCR activation and subsequent desensitization.
Principle: Enzyme Fragment Complementation (EFC) technology can be used where the β3 adrenergic receptor is tagged with a small enzyme fragment (ProLink) and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Methodology:
-
Cell Culture: Use a stable cell line co-expressing the ProLink-tagged β3 adrenergic receptor and the Enzyme Acceptor-tagged β-arrestin.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.
-
Add the diluted L-770644 to the cells and incubate for the desired time (e.g., 90 minutes) at 37°C.
-
Add the detection reagent containing the substrate.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of L-770644 and fit the data to a sigmoidal dose-response curve to determine the EC50.
Calcium Mobilization Assay
This assay is particularly useful for detecting off-target effects on Gq-coupled receptors, which are not the primary signaling pathway for β3 adrenergic receptors.
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium. A calcium-sensitive fluorescent dye is loaded into the cells, and an increase in fluorescence intensity upon compound addition indicates receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the potential off-target receptor (e.g., β1 or β2 adrenergic receptors, which can have some Gq coupling in certain systems) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye leakage. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Data Acquisition:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the L-770644 dilutions into the wells.
-
Continuously measure the fluorescence intensity for 60-180 seconds to capture the calcium transient.
-
-
Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data and plot against the log concentration of L-770644 to determine the EC50 for any off-target calcium mobilization.
Visualizations
Caption: β3 Adrenergic Receptor Signaling Pathway
Caption: Workflow for Assessing Off-Target Effects
Caption: Troubleshooting Logic Flowchart
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
L-770644 dihydrochloride experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental use of L-770644 dihydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the human β3 adrenergic receptor.[1] Its primary mechanism of action is to bind to and activate the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Q2: What are the common research applications of this compound?
A2: L-770644 is primarily used in research to investigate the physiological and pathophysiological roles of the β3 adrenergic receptor. Given the receptor's involvement in processes like lipolysis and thermogenesis, this compound is often used in studies related to metabolic disorders.
Q3: How should I prepare a stock solution of this compound?
Q4: How should I store the solid compound and stock solutions of this compound?
A4: The solid, powdered form of this compound should be stored at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. While specific stability data for L-770644 is not available, it is a general best practice to use freshly prepared solutions or to limit storage of aqueous solutions to a short period, even when frozen.
Q5: Is L-770644 selective for the human β3 adrenergic receptor? What about off-target effects?
A5: L-770644 is described as a selective agonist for the human β3 adrenergic receptor.[1] However, without a detailed selectivity profile, it is crucial to consider potential off-target effects on other β-adrenergic receptor subtypes, namely β1 and β2 receptors, especially at higher concentrations. Unexpected cardiovascular effects in vivo, for example, could indicate off-target activation. It is recommended to include appropriate controls, such as selective antagonists for β1 and β2 receptors, in your experiments to validate the specificity of the observed effects.
Experimental Protocols & Troubleshooting Guides
In Vitro Cell-Based Assays: cAMP Accumulation
A primary functional assay for a β3 adrenergic receptor agonist is to measure the downstream accumulation of cAMP in cells expressing the receptor.
This protocol provides a general framework. Optimization of cell number, incubation times, and reagent concentrations is recommended for each specific cell line and experimental setup.
-
Cell Culture: Culture cells stably or transiently expressing the human β3 adrenergic receptor in appropriate media. Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer. Also, prepare solutions of a positive control (e.g., isoproterenol, a non-selective β-agonist) and a negative control (vehicle).
-
Assay Procedure:
-
Wash the cells gently with a serum-free medium or a suitable buffer.
-
Add the diluted L-770644, positive control, or vehicle to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays).[3][4][5][6][7]
-
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for L-770644.
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Low receptor expression in cells. | Verify receptor expression via techniques like Western blot or qPCR. |
| Inactive compound. | Check the storage and handling of the compound. Test a fresh batch. | |
| Suboptimal assay conditions. | Optimize incubation time, cell number, and agonist concentration. | |
| Incorrect assay kit usage. | Carefully review and follow the manufacturer's protocol for the cAMP assay kit. | |
| High Background Signal | Basal activity of the receptor. | This can be inherent to the cell line. Ensure you have a proper vehicle control to subtract the baseline. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| High Variability Between Replicates | Inconsistent cell plating. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
In Vivo Studies
L-770644 has been shown to be orally bioavailable in rats and dogs.[1]
-
Vehicle Selection: Based on the desired route of administration, a suitable vehicle should be chosen. For oral gavage, an aqueous vehicle is often preferred. If solubility is an issue, a suspension or a solution with a co-solvent may be necessary.
-
Dose Selection: The effective dose will depend on the animal model and the specific research question. Based on the reported ED50 of 0.21 mg/kg in rhesus monkeys for a specific physiological response (glycerolemia), a dose-range finding study is recommended for other models and endpoints.[1]
-
Administration: For oral administration, gavage is a common method to ensure accurate dosing.
| Problem | Possible Cause | Suggested Solution |
| Lack of Efficacy | Insufficient dose. | Perform a dose-response study to determine the optimal dose for your model and endpoint. |
| Poor bioavailability in the chosen vehicle. | Test different vehicle formulations to improve solubility and absorption. | |
| Rapid metabolism of the compound. | Investigate the pharmacokinetic profile of L-770644 in your specific animal model. | |
| Adverse Effects | Off-target effects (e.g., on β1/β2 receptors). | Monitor for cardiovascular changes (heart rate, blood pressure). Consider co-administration with selective β1/β2 antagonists as a control. |
| Toxicity at high doses. | Conduct a dose-escalation study to determine the maximum tolerated dose. |
Quantitative Data Summary
| Parameter | Species/System | Value |
| EC50 (cAMP accumulation) | Human β3 Adrenergic Receptor | 13 nM[1] |
| Oral Bioavailability (%F) | Rat | 27%[1] |
| Oral Bioavailability (%F) | Dog | 27%[1] |
| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg[1] |
Visualizations
References
- 1. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. cAMP-Glo™ Assay Protocol [promega.de]
- 4. GloSensor™ cAMP Assay Protocol [promega.sg]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. resources.revvity.com [resources.revvity.com]
Technical Support Center: L-770644 Dihydrochloride in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of L-770644 dihydrochloride in cell culture media. Due to the limited publicly available stability data for L-770644, this guide is based on general chemical principles for structurally similar compounds, such as those containing piperazine and phenylethanolamine moieties. It is crucial to perform compound-specific stability tests for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use an anhydrous polar organic solvent such as dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: I observed a precipitate when I diluted my this compound stock solution into my cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution into aqueous cell culture media is a common issue for many compounds, especially hydrochloride salts. This can be due to the compound's lower solubility in the aqueous environment of the media compared to the organic solvent of the stock solution.
To prevent precipitation, consider the following:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of L-770644 in your experiment if your experimental design allows.
-
Increase the solvent concentration: A slightly higher final concentration of the organic solvent (e.g., DMSO) in the media can help maintain solubility. However, it is critical to ensure the final solvent concentration is not toxic to your specific cell line (typically <0.5% for DMSO). Always include a vehicle control in your experiments to account for any solvent effects.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual change in the solvent environment can help to keep the compound in solution.
-
Pre-warm the media: Gently warming the cell culture medium to 37°C before adding the compound stock solution can sometimes improve solubility.
Q3: How stable is this compound in my cell culture medium at 37°C?
A3: The stability of this compound in cell culture media at 37°C has not been extensively reported. However, based on its structure, potential degradation pathways include hydrolysis and oxidation. The rate of degradation can be influenced by the pH of the medium, the presence of certain media components, and exposure to light. For critical experiments, it is highly recommended to determine the stability of L-770644 in your specific cell culture medium under your experimental conditions.
Q4: Can the pH of the cell culture medium affect the stability of this compound?
A4: Yes, the pH of the culture medium can significantly impact the stability of compounds, particularly hydrochloride salts. While most cell culture media are buffered to a physiological pH (around 7.2-7.4), cellular metabolism can lead to localized or bulk changes in pH over time. If you suspect pH-related instability, consider using a medium buffered with HEPES for more stringent pH control.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time | Compound degradation in the media. | - Prepare fresh working solutions of L-770644 immediately before each experiment.- Perform a time-course experiment to assess the stability of L-770644 in your specific media (see Experimental Protocol below).- Consider replenishing the media with fresh compound at regular intervals for long-term experiments. |
| Adsorption to plasticware. | - Use low-binding microplates and tubes.- Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might help in some cases. | |
| Inconsistent results between experiments | Variability in stock solution preparation. | - Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency across multiple experiments.- Always ensure the stock solution is fully dissolved before use. |
| Degradation of stock solution. | - Avoid repeated freeze-thaw cycles of the stock solution.- Protect the stock solution from light. | |
| Cell toxicity at expected non-toxic concentrations | Formation of a toxic degradation product. | - Assess the stability of L-770644 in your media. If degradation is significant, try to minimize it by preparing fresh solutions or reducing incubation time.- If possible, use analytical methods like HPLC or LC-MS to identify potential degradation products. |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line (typically below 0.5%).- Always include a vehicle control (media with solvent only) to assess solvent toxicity. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of L-770644 in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying L-770644 (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your pre-warmed cell culture medium to the final working concentration you use in your experiments.
-
Time-Point Aliquots: Aliquot the working solution into multiple sterile, low-binding microcentrifuge tubes, one for each time point you wish to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation until analysis. The T=0 sample should be frozen immediately after preparation.
-
Analysis: Analyze the concentration of L-770644 in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of L-770644 as a function of time to determine its stability profile and calculate its half-life in the cell culture medium.
Visualizations
Caption: Troubleshooting workflow for experiments with L-770644.
Caption: Potential degradation pathways for L-770644 in cell culture media.
Technical Support Center: Optimizing L-770644 Dihydrochloride Treatment
Welcome to the technical support center for L-770644 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of L-770644 treatment duration in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-770644?
A1: L-770644 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR). Upon binding, it activates the receptor, which is a G-protein-coupled receptor (GPCR). This activation primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.[1]
Q2: What are the typical downstream effects of L-770644 treatment in adipocytes?
A2: In adipocytes, particularly brown and beige adipocytes, the activation of the β3-AR/cAMP/PKA pathway by L-770644 leads to two primary effects:
-
Lipolysis: PKA phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, leading to the breakdown of triglycerides into free fatty acids and glycerol.[2]
-
Thermogenesis: PKA can lead to the increased expression of Uncoupling Protein 1 (UCP1). UCP1 is a key protein in brown and beige adipocytes that uncouples mitochondrial respiration from ATP synthesis, resulting in the dissipation of energy as heat.[3][4]
Q3: How long should I treat my cells with L-770644?
A3: The optimal treatment duration depends on the biological process you are studying:
-
For acute signaling events , such as measuring cAMP accumulation, a short treatment time of 15 minutes to 2 hours is typically sufficient.
-
For short-term metabolic effects , like inducing lipolysis, a treatment duration of 1 to 6 hours is common.[3]
-
For long-term changes in gene expression and cellular differentiation , such as inducing the browning of white adipocytes or the expression of UCP1, a longer treatment of 24 hours to several days is often necessary.[3][5] Some differentiation protocols involve continuous treatment for up to 17 days.[6]
Q4: Is L-770644 prone to causing receptor desensitization?
A4: The β3-AR is known to be more resistant to agonist-induced desensitization compared to β1- and β2-adrenergic receptors.[1][7] This is because its structure lacks the typical phosphorylation sites for G-protein-coupled receptor kinases (GRKs) and PKA that mediate rapid desensitization.[1] However, very long-term exposure (days) to high concentrations of any agonist may lead to receptor downregulation.[8]
Q5: What is the stability of L-770644 in cell culture medium?
Troubleshooting Guides
Issue 1: No or low response to L-770644 treatment (e.g., no increase in cAMP or lipolysis).
| Possible Cause | Troubleshooting Step |
| Cell line does not express sufficient levels of functional β3-AR. | Confirm β3-AR expression in your cell line at the mRNA and protein level (e.g., via qPCR or Western blot). Consider using a cell line known to express β3-AR, such as 3T3-L1 adipocytes or primary brown adipocytes. |
| Incorrect concentration of L-770644. | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. The reported EC50 for human β3-AR is 13 nM, but the optimal concentration in a cellular context may be higher. |
| Degradation of L-770644. | Prepare fresh stock solutions of L-770644 in an appropriate solvent (e.g., water or DMSO) and use them promptly. For long-term storage, aliquot and store at -20°C or -80°C. For multi-day experiments, replenish the media with fresh L-770644 every 24-48 hours. |
| Assay-specific issues. | For cAMP assays, ensure that a phosphodiesterase (PDE) inhibitor (e.g., IBMX) is included to prevent cAMP degradation. For lipolysis assays, ensure the assay buffer conditions are optimal and that the detection method for glycerol or free fatty acids is sensitive enough. |
| Species differences in β3-AR pharmacology. | Be aware that some β3-AR agonists have different potencies on human versus rodent receptors.[2] L-770644 is reported to be a potent human β3-AR agonist. |
Issue 2: High background or variable results in cAMP or lipolysis assays.
| Possible Cause | Troubleshooting Step |
| High basal adenylyl cyclase activity. | Ensure cells are not over-confluent, as this can sometimes lead to increased basal signaling. Serum-starving the cells for a few hours before the experiment can sometimes help reduce background. |
| Cell handling and plating variability. | Ensure consistent cell seeding density and even distribution of cells in the wells. For adherent cells, allow sufficient time for attachment and recovery before treatment. |
| PDE activity. | Ensure consistent and effective inhibition of phosphodiesterases by using a fresh and appropriate concentration of a PDE inhibitor like IBMX. |
| Reagent preparation and addition. | Prepare and add all reagents, including L-770644, consistently across all wells. Use a multichannel pipette for simultaneous addition where possible. |
Issue 3: Unexpected or inconsistent results in long-term differentiation studies (e.g., adipocyte browning).
| Possible Cause | Troubleshooting Step |
| Suboptimal differentiation cocktail. | The efficiency of adipocyte differentiation can be highly dependent on the specific cocktail of inducers used (e.g., insulin, dexamethasone, IBMX, rosiglitazone).[10] Optimize the differentiation protocol for your specific cell line. |
| Inconsistent L-770644 concentration over time. | For multi-day experiments, it is crucial to change the media and re-add fresh L-770644 every 2-3 days to maintain a consistent agonist concentration.[11] |
| Cell passage number. | The differentiation potential of cell lines like 3T3-L1 can decrease with high passage numbers.[10] Use low-passage cells for differentiation experiments. |
| Variability in cell confluence at the start of differentiation. | It is critical to induce differentiation at the correct level of cell confluence, as this can significantly impact the outcome.[11] |
Experimental Protocols & Data
Quantitative Data Summary: L-770644 and β3-AR Agonist Parameters
| Parameter | Value/Range | Cell Type/System | Notes |
| L-770644 EC50 (human β3-AR) | 13 nM | Recombinant systems | Potency for receptor activation. |
| cAMP Accumulation Assay Duration | 15 min - 2 hours | Various cell lines | Short-term signaling readout. |
| Lipolysis Assay Duration | 1 - 6 hours | Adipocytes | Short-term metabolic readout.[3] |
| UCP1 mRNA Induction | 3 - 78 hours | Human primary adipocytes | Time-dependent increase in gene expression.[3] |
| Adipocyte Differentiation | 7 - 17 days | 3T3-L1 preadipocytes | Long-term cellular process.[6] |
Key Experimental Methodologies
1. General Cell Culture Protocol for Adherent Cells (e.g., 3T3-L1)
-
Thawing: Quickly thaw cryopreserved cells in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed growth medium.
-
Centrifugation: Centrifuge at low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed growth medium.
-
Plating: Plate the cells in a suitable culture vessel at the desired density.
-
Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculture: When cells reach 70-80% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., trypsin-EDTA), and re-plate at a lower density.
2. Adipocyte Differentiation Protocol (3T3-L1)
-
Day 0: Two days after cells have reached 100% confluency, replace the growth medium with differentiation medium I (DM-I), which typically contains DMEM with high glucose, 10% FBS, insulin, dexamethasone, and IBMX.
-
Day 2: Replace DM-I with differentiation medium II (DM-II), containing DMEM with high glucose, 10% FBS, and insulin.
-
Day 4 onwards: Replace DM-II with fresh DM-II every 2 days. Lipid droplets should become visible and increase in size over the next several days. Full differentiation is typically achieved by day 8-12.[11]
-
L-770644 Treatment: L-770644 can be included in the differentiation media, typically starting from day 2 or day 4, to promote a brown/beige adipocyte phenotype. The medium should be replaced with fresh L-770644 every 2 days.
3. cAMP Accumulation Assay
-
Cell Plating: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Wash cells with a serum-free medium or assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add L-770644 at various concentrations and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the buffer provided in the cAMP assay kit.
-
Detection: Measure cAMP levels according to the manufacturer's protocol of the specific assay kit being used (e.g., HTRF, ELISA, or luminescence-based assays).[12]
Visualizations
Caption: β3-Adrenergic Receptor Signaling Pathway Activated by L-770644.
Caption: Time-dependent effects of L-770644 treatment.
Caption: Troubleshooting workflow for low L-770644 response.
References
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in β3-Adrenoceptor Agonist Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP driven UCP1 induction in human adipocytes requires ATGL-catalyzed lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UCP1 Induction during Recruitment of Brown Adipocytes in White Adipose Tissue Is Dependent on Cyclooxygenase Activity | PLOS One [journals.plos.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved in vitro 3T3-L1 adipocyte model of inflammation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
inconsistent results with L-770644 dihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with experiments involving L-770644 dihydrochloride. Our aim is to help you identify and resolve common issues to ensure the accuracy and reproducibility of your findings.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses specific problems you might encounter when using this compound.
Question: Why are my experimental results inconsistent with the expected outcomes of farnesyltransferase inhibition?
Answer: A primary reason for inconsistent results is likely a misunderstanding of the compound's principal mechanism of action. While the user's query mentions farnesyltransferase inhibition, L-770644 is documented as a potent and selective agonist for the human β3 adrenergic receptor, with an EC50 of 13 nM.[1] If your experiments are designed to measure the effects of farnesyltransferase inhibition, using a β3 adrenergic receptor agonist will naturally lead to unexpected and inconsistent data.
Troubleshooting Steps:
-
Verify the Compound's Identity: Confirm that the compound you are using is indeed this compound and that its primary activity is understood to be β3 adrenergic receptor agonism.
-
Re-evaluate Experimental Design: Your current experimental setup may be unsuitable for observing the effects of β3 adrenergic receptor activation. You may need to redesign your experiment to measure relevant downstream effects of this pathway, such as changes in cAMP levels, lipolysis, or smooth muscle relaxation.
-
Consider Off-Target Effects: While L-770644 is selective, all compounds can have off-target effects, especially at higher concentrations.[2][3] It is crucial to determine if the observed effects are due to the primary target engagement or other mechanisms.
Question: I am observing unexpected cellular responses that do not align with my hypothesis. How can I troubleshoot this?
Answer: Unexpected cellular responses often stem from a disconnect between the compound's actual mechanism of action and the experimental hypothesis. Given that L-770644 is a β3 adrenergic receptor agonist, the cellular responses you are observing are likely related to the activation of this pathway.
Troubleshooting Workflow:
References
Validation & Comparative
In Vivo Efficacy of L-770644 Dihydrochloride and CL-316,243: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of appropriate research tools is paramount. This guide provides a comparative analysis of two beta-3 adrenergic receptor (β3-AR) agonists, L-770644 dihydrochloride and CL-316,243, focusing on their in vivo pharmacological properties. While both compounds are potent activators of the β3-AR, the extent of publicly available in vivo data differs significantly, with CL-316,243 being more extensively characterized in rodent models of obesity and metabolic disease.
Performance Data Summary
The available quantitative data for L-770644 and CL-316,243 are summarized below. It is important to note that direct comparisons are limited due to the different species and endpoints reported in the available literature.
Table 1: In Vitro and In Vivo Potency and Bioavailability
| Parameter | This compound | CL-316,243 |
| In Vitro Potency (EC50) | 13 nM (human β3-AR)[1][2] | 3 nM[3] |
| Oral Bioavailability (%F) | 27% (in rats and dogs)[1][3] | Not explicitly reported in the provided results. |
| In Vivo Efficacy (ED50) | 0.21 mg/kg (glycerolemia in rhesus monkeys)[1][3] | Not explicitly reported in the provided results. |
Table 2: In Vivo Effects of CL-316,243 on Metabolic Parameters in Rodents
| Parameter | Animal Model | Treatment Dose & Duration | Key Findings |
| Body Weight and Adiposity | Diet-induced obese rats | 0.5 mg/kg/day (i.p.) | 8.6% decrease in body weight, associated with decreased adiposity.[4] |
| Monosodium glutamate-induced obese mice | 0.1 or 1.0 mg/kg for 2 weeks (oral gavage) | Reduced white adipose tissue mass and body mass without affecting food intake.[2] | |
| Energy Expenditure | Mice on high-fat diet at 30°C | Chronic administration | 15% increase in energy expenditure.[1] |
| Glucose Metabolism | Monosodium glutamate-induced obese mice | 0.1 or 1.0 mg/kg for 2 weeks (oral gavage) | Decreased hyperglycemia.[2] |
| Non-obese, non-diabetic Sprague-Dawley rats | 1 mg/kg/day for 10-12 days (s.c. minipump) | Improved basal and insulin-stimulated glucose disposal.[5] | |
| Brown Adipose Tissue (BAT) Activity | Mice | Not specified | Increased BAT activation.[1] |
Signaling Pathway
Both L-770644 and CL-316,243 are β3-adrenergic receptor agonists. Their primary mechanism of action involves the activation of β3-AR, which are predominantly expressed on the surface of adipocytes. This activation initiates a downstream signaling cascade, leading to increased lipolysis and thermogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative in vivo experimental protocols for CL-316,243 and the available information for L-770644.
CL-316,243: Anti-obesity Effects in Diet-Induced Obese Rats
This protocol is based on studies evaluating the effect of CL-316,243 on body weight and adiposity.
-
Animal Model: Male diet-induced obese (DIO) rats.
-
Acclimation: Animals are acclimated to the housing conditions for a specified period before the experiment.
-
Drug Preparation: CL-316,243 is dissolved in sterile water or saline.
-
Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Dose: 0.5 mg/kg body weight.
-
Frequency: Once daily.
-
Duration: As required by the study design (e.g., several days or weeks).
-
-
Measurements:
-
Body Weight: Measured daily.
-
Food Intake: Monitored daily.
-
Adiposity: At the end of the study, various fat pads (e.g., epididymal, retroperitoneal) are dissected and weighed.
-
-
Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the treated group with a vehicle-treated control group.[4]
L-770644 Dihydrochroride: Glycerolemia in Rhesus Monkeys
This protocol is based on the limited available information regarding the in vivo assessment of L-770644's lipolytic activity.
-
Animal Model: Rhesus monkeys.
-
Endpoint: Glycerolemia, which is a measure of lipolysis (the breakdown of fats).
-
Administration: The route of administration for determining the ED50 was not specified in the provided results.
-
Data: The study determined the ED50, which is the dose required to produce 50% of the maximal effect. For L-770644, the ED50 for glycerolemia was 0.21 mg/kg.[1][3]
Conclusion
Both this compound and CL-316,243 are valuable research tools for studying the β3-adrenergic system. CL-316,243 has been extensively studied in vivo, with a large body of data demonstrating its effects on obesity and metabolic parameters in rodents. This makes it a well-characterized tool for preclinical studies in these areas.
L-770644 is a potent and orally bioavailable human β3-AR agonist. However, publicly available in vivo data for L-770644 is currently limited, primarily focusing on its lipolytic effects. Further in vivo studies are needed to fully characterize its metabolic effects and to allow for a more direct and comprehensive comparison with other β3-AR agonists like CL-316,243. Researchers should consider the extent of available data and the specific research question when selecting between these two compounds.
References
- 1. Is the β3-Adrenoceptor a Valid Target for the Treatment of Obesity and/or Type 2 Diabetes? [mdpi.com]
- 2. JCI - Might β3-adrenergic receptor agonists be useful in disorders of glucose homeostasis? [jci.org]
- 3. Urothelial beta3 adrenergic receptors in the rat bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipocyte CLDN5 promotes thermogenesis and energy expenditure through regulation of IL10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of L-770644 Dihydrochloride and Other Beta-3 Adrenergic Agonists
This guide provides a detailed comparison of the beta-3 adrenergic agonist L-770644 dihydrochloride with other prominent compounds in its class, including mirabegron, vibegron, amibegron, and solabegron. The information is tailored for researchers, scientists, and professionals in drug development, focusing on objective performance metrics supported by experimental data.
Introduction to Beta-3 Adrenergic Agonists
Beta-3 adrenergic receptors (β3-ARs) are members of the G-protein coupled receptor (GPCR) superfamily, primarily expressed in adipose tissue and the urinary bladder.[1] Their activation mediates key physiological processes, including lipolysis, thermogenesis, and relaxation of the detrusor smooth muscle.[1][2] This has made β3-ARs an attractive therapeutic target for conditions such as overactive bladder (OAB), obesity, and type 2 diabetes.[3][4] While mirabegron was the first β3-AR agonist approved for clinical use in OAB, a range of other agonists, including L-770644, have been developed with distinct pharmacological profiles.[5][6]
Beta-3 Adrenergic Receptor Signaling Pathways
The activation of β3-ARs by an agonist initiates a cascade of intracellular events. Unlike the β1- and β2-AR subtypes, the β3-AR is notably resistant to short-term agonist-induced desensitization due to a lack of phosphorylation sites for protein kinase A (PKA) and β-adrenoceptor kinase (βARK) in its C-terminus.[1][5]
The primary signaling pathway involves the coupling of the receptor to a stimulatory G-protein (Gs).[1][7] This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] Subsequently, cAMP activates PKA, which phosphorylates downstream targets to elicit a cellular response.[7][8] In adipocytes, this leads to the phosphorylation of lipases, promoting the breakdown of triglycerides.[8]
Additionally, β3-ARs can couple to an inhibitory G-protein (Gi), activating the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway.[7][9] In certain tissues, such as cardiac muscle, β3-AR stimulation can also activate a nitric oxide (NO)-cGMP signaling pathway, which contributes to a negative inotropic effect.[5][10]
Comparative Analysis: In Vitro Data
The potency and selectivity of β3-AR agonists are critical determinants of their therapeutic potential and side-effect profiles. The following table summarizes key in vitro parameters for L-770644 and other selected agonists. Potency is typically expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound | Target | Potency (EC50) | Notes |
| L-770644 | Human β3-AR | 13 nM[11] | A potent and selective agonist.[11] |
| Amibegron | Rat β3-AR (colon) | 3.5 nM[12][13] | Exhibits high selectivity for the β3 receptor.[12] |
| Rat β3-AR (uterus) | 499 nM[12] | ||
| Mirabegron | Human β3-AR | Higher affinity vs β1/β2[6] | The first clinically approved β3-AR agonist for OAB.[5] |
| Vibegron | Human β3-AR | N/A | A new potent and selective β3-AR agonist.[1][3] |
| Solabegron | Human β3-AR | N/A | Investigated for OAB, IBS, and type 2 diabetes.[4][6] |
N/A: Specific EC50 values were not available in the searched literature.
Comparative Analysis: In Vivo & Pharmacokinetic Data
The ultimate utility of a β3-AR agonist depends on its performance in vivo, including its efficacy in relevant animal models and its pharmacokinetic properties, such as oral bioavailability (%F).
| Compound | Key In Vivo Finding | Oral Bioavailability (%F) | Animal Model |
| L-770644 | Full agonist for glycerolemia (ED50 = 0.21 mg/kg)[11] | 27% (Dogs and Rats)[11] | Rhesus Monkey, Dog, Rat |
| Amibegron | Potentiates yohimbine toxicity; active in learned helplessness model[12] | N/A | Mouse, Rat |
| Mirabegron | Increases bladder capacity without altering micturition pressure.[6][14] | N/A | Rodents |
| Vibegron | Showed greater reduction in urinary incontinence episodes vs. mirabegron at 52 weeks in a meta-analysis.[15] | N/A | Human Clinical Trials |
N/A: Specific data points were not available in the searched literature.
Based on the available data, L-770644 demonstrates high potency for the human β3-AR and favorable oral bioavailability in preclinical species.[11] Its demonstrated full agonist activity for glycerolemia in rhesus monkeys indicates potent metabolic effects.[11]
Experimental Methodologies
The evaluation of β3-AR agonists involves a standardized progression from in vitro characterization to in vivo functional assessment.
General Experimental Workflow
Key Experimental Protocols
1. In Vitro Functional Assay: cAMP Accumulation
-
Objective: To determine the potency (EC50) and efficacy of a test compound in activating the β3-AR.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or 3T3-L1 adipocytes, stably transfected to express the human β3-adrenergic receptor, are cultured to confluence.[5][7]
-
Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then treated with increasing concentrations of the β3-AR agonist (e.g., L-770644) for a defined period.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the agonist concentration. The EC50 value is calculated from this curve using non-linear regression.
-
2. In Vivo Model: Rat Cystometry for Overactive Bladder
-
Objective: To evaluate the effect of a β3-AR agonist on bladder function.[6]
-
Methodology:
-
Animal Preparation: Anesthetized female Sprague-Dawley rats are used. A catheter is implanted into the bladder via the urethra or directly through the dome for saline infusion and pressure measurement.
-
Infusion: The bladder is continuously filled with saline at a constant rate to induce rhythmic bladder contractions.
-
Drug Administration: The test compound (e.g., mirabegron, L-770644) or vehicle is administered intravenously, intraperitoneally, or orally.
-
Measurement: Key urodynamic parameters are recorded, including bladder capacity (volume at which micturition occurs), micturition pressure (peak pressure during voiding), and the frequency of non-micturition contractions.[6]
-
Data Analysis: Parameters recorded before and after drug administration are compared to determine the compound's effect on bladder storage and voiding functions. An increase in bladder capacity without a significant change in micturition pressure is indicative of a positive therapeutic effect for OAB.[6][14]
-
Conclusion
This compound emerges as a potent and selective human β3-adrenergic receptor agonist with promising preclinical characteristics.[11] Its high potency, coupled with good oral bioavailability in animal models, positions it as a significant compound within its class.[11] While compounds like mirabegron and vibegron have advanced to clinical use for overactive bladder, the robust in vivo metabolic effects of L-770644 suggest its potential could extend to metabolic diseases.[6][11][15] Further comparative studies, particularly those directly comparing these agonists in the same assays and models, would be invaluable for a more definitive assessment of their relative therapeutic potentials.
References
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. [PDF] Development of beta 3-adrenoceptor agonists for the treatment of obesity and diabetes--an update. | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β3‐Adrenoceptors in the normal and diseased urinary bladder—What are the open questions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beta3-Adrenergic stimulation produces a decrease of cardiac contractility ex vivo in mice overexpressing the human beta3-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mybiosource.com [mybiosource.com]
- 14. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term efficacy and safety of vibegron versus mirabegron and anticholinergics for overactive bladder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of β3 Adrenergic Receptor Agonists: A Focus on Overactive Bladder and the Preclinical Profile of L-770644 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of β3 adrenergic receptor agonists, with a primary focus on compounds that have advanced to clinical trials for the treatment of overactive bladder (OAB). While the initial topic of interest was the validation of L-770644 dihydrochloride in new models, a comprehensive literature search revealed a lack of recent efficacy studies for this specific compound. The most detailed available information on L-770644 dates from 1999, identifying it as a potent and selective human β3 adrenergic receptor agonist with good oral bioavailability in preclinical animal models.
Therefore, this guide will first summarize the known preclinical data for this compound. Subsequently, it will provide a detailed comparison of the clinical efficacy of three other β3 adrenergic receptor agonists—mirabegron, vibegron, and solabegron—for which robust clinical trial data in OAB is available. This information is intended to serve as a valuable resource for researchers in the field of urology and pharmacology.
This compound: A Preclinical Overview
L-770644 is a potent and selective agonist of the human β3 adrenergic receptor with an EC50 of 13 nM. Preclinical studies have demonstrated its oral bioavailability in both dogs and rats. In rhesus monkeys, it has been shown to be a full agonist for glycerolemia. Due to these favorable in vitro and in vivo properties, L-770644 was selected for further preclinical evaluation. However, publicly available data on its efficacy in specific disease models, particularly recent studies in "new models," is not available.
Clinical Efficacy of β3 Adrenergic Receptor Agonists in Overactive Bladder
The following sections detail the clinical trial data for mirabegron, vibegron, and solabegron in the treatment of OAB. The data is presented in structured tables for ease of comparison, followed by descriptions of the experimental protocols for the key clinical trials.
Data Presentation: Efficacy in OAB Clinical Trials
| Compound | Trial | Dose | Change in Mean Daily Incontinence Episodes | Change in Mean Daily Micturitions | Change in Mean Daily Urgency Episodes |
| Mirabegron | Phase III (12 weeks) | 50 mg | -1.47 (vs. -1.13 for placebo)[1] | -1.66 (vs. -1.05 for placebo)[1] | Statistically significant improvement vs. placebo[2] |
| 100 mg | -1.63 (vs. -1.13 for placebo)[1] | -1.75 (vs. -1.05 for placebo)[1] | Statistically significant improvement vs. placebo[2] | ||
| Vibegron | EMPOWUR (Phase III, 12 weeks) | 75 mg | -2.0 (vs. -1.4 for placebo) | -1.8 (vs. -1.3 for placebo)[3][4] | -2.7 (vs. -2.0 for placebo)[5] |
| COURAGE (Phase III, 12 weeks, in men on BPH treatment) | 75 mg | -0.80 (vs. placebo)[6] | -0.74 (vs. placebo)[6] | -0.95 (vs. placebo)[6] | |
| Solabegron | Phase II (8 weeks) | 125 mg (twice daily) | Statistically significant reduction (p=0.025 vs. placebo)[7][8] | Statistically significant reduction (p=0.036 vs. placebo)[7][9] | Not reported |
| Phase IIb (VEL-2002, 12 weeks) | Twice daily | Statistically significant improvement vs. placebo[8] | Statistically significant improvement vs. placebo (primary endpoint)[8] | Statistically significant improvement vs. placebo[8] |
Experimental Protocols: Key Clinical Trials
Mirabegron Phase III Trial:
This was a randomized, double-blind, placebo-controlled trial conducted in patients with OAB symptoms for at least 3 months.[1] Following a 2-week placebo run-in period, patients were randomized to receive placebo, 50 mg mirabegron, or 100 mg mirabegron once daily for 12 weeks.[1] Efficacy was assessed using patient-completed diaries to record incontinence episodes, micturition frequency, and urgency episodes.[1]
Vibegron EMPOWUR Trial:
This was an international, randomized, double-blind, placebo- and active-controlled Phase III study.[3] Adult patients with OAB for at least 3 months, experiencing ≥8 micturitions and ≥1 urgency episode per day, were randomized to receive 75 mg vibegron, placebo, or 4 mg extended-release tolterodine once daily for 12 weeks.[3] Co-primary efficacy endpoints were the change from baseline in the mean number of daily micturitions and urge urinary incontinence episodes.[3]
Solabegron Phase II Trial:
This was a randomized, double-blind, placebo-controlled proof-of-concept study in women with OAB.[7][8] Participants received either 50 mg solabegron, 125 mg solabegron, or placebo twice daily for 8 weeks.[7][8] The primary efficacy endpoint was the percentage change from baseline in the number of incontinence episodes per 24 hours.[8]
Visualizing the Mechanisms and Processes
To further aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
References
- 1. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 2. Phase III Study to Assess Long-Term (52-Week) Safety and Efficacy of Mirabegron, a β3 -Adrenoceptor Agonist, in Japanese Patients with Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. International Phase III, Randomized, Double-Blind, Placebo and Active Controlled Study to Evaluate the Safety and Efficacy of Vibegron in Patients with Symptoms of Overactive Bladder: EMPOWUR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized double-blind, active-controlled phase 3 study to assess 12-month safety and efficacy of mirabegron, a β(3)-adrenoceptor agonist, in overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auajournals.org [auajournals.org]
A Comparative Guide to Bladder Relaxation Agents: L-770644 Dihydrochloride vs. Mirabegron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-770644 dihydrochloride and mirabegron, two selective β3-adrenergic receptor agonists investigated for their roles in bladder relaxation. The following sections detail their mechanism of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.
Mechanism of Action: Targeting the β3-Adrenergic Receptor
Both this compound and mirabegron exert their bladder relaxant effects by selectively targeting the β3-adrenergic receptor, which is the predominant β-adrenoceptor subtype in the human detrusor (bladder) smooth muscle.[1][2] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to smooth muscle relaxation and an increase in bladder capacity.[3][4]
The signaling pathway is initiated by the binding of the agonist (either L-770644 or mirabegron) to the β3-adrenergic receptor on the surface of detrusor smooth muscle cells. This binding activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase.[3] Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which is thought to phosphorylate downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the bladder smooth muscle.[3][4][5]
Comparative Efficacy: In Vitro Studies
The potency of this compound and mirabegron has been evaluated in various in vitro assays. While direct head-to-head comparative studies are limited, data from separate experiments provide insights into their relative activities. The half-maximal effective concentration (EC50) is a key parameter used to measure the potency of a drug, with a lower EC50 value indicating higher potency.
| Compound | Assay Type | Species/Tissue | EC50 | Reference |
| This compound | β3-Adrenergic Receptor Activation | Human (recombinant) | 13 nM | [1] |
| Mirabegron | β3-Adrenergic Receptor Activation | Human (recombinant) | 22.4 nM | [6] |
| Mirabegron | Relaxation of pre-contracted bladder strips | Rat | 5.1 µM | [7] |
| Mirabegron | Relaxation of pre-contracted bladder strips | Human | 0.78 µM | [7] |
Note: The EC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols: In Vitro Bladder Relaxation Assay
The following provides a generalized methodology for an in vitro bladder relaxation study using isolated bladder strips, a common technique to evaluate the efficacy of compounds like L-770644 and mirabegron.
Tissue Preparation
-
Human or animal bladders are obtained and immediately placed in cold, oxygenated Krebs-Henseleit solution.
-
The detrusor muscle is carefully dissected from the urothelium and surrounding connective tissue.
-
The detrusor muscle is cut into longitudinal strips of a standardized size (e.g., 2 mm x 8 mm).
Organ Bath Setup
-
Each bladder strip is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
The strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing with fresh buffer.
Contraction and Relaxation Measurement
-
After equilibration, the bladder strips are pre-contracted with a contractile agent, such as carbachol or potassium chloride, to induce a stable, sustained contraction.
-
Once a stable contractile plateau is achieved, the test compound (L-770644 or mirabegron) is added to the organ bath in a cumulative, concentration-dependent manner.
-
The relaxation induced by each concentration is recorded as a percentage of the pre-contraction.
Data Analysis
-
Concentration-response curves are generated by plotting the log concentration of the agonist against the percentage of relaxation.
-
The EC50 value and the maximal relaxation (Emax) are calculated from these curves using appropriate pharmacological software.
Conclusion
Both this compound and mirabegron are potent and selective β3-adrenergic receptor agonists that induce bladder relaxation. Based on the available in vitro data from recombinant human receptors, L-770644 exhibits a slightly lower EC50 value than mirabegron, suggesting it may be more potent in this specific assay. However, mirabegron has been extensively studied and is clinically approved for the treatment of overactive bladder, demonstrating its efficacy and safety in humans.[8][9] Further head-to-head studies under identical experimental conditions are necessary to provide a definitive comparison of their potencies in functional bladder tissue assays. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret studies in this area.
References
- 1. Beta3-adrenoceptors in urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta3-adrenoceptors in human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. interpriseusa.com [interpriseusa.com]
- 8. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-770644 Dihydrochloride and Amibegron: A Guide for Researchers
A a glance, both L-770644 dihydrochloride and amibegron are selective agonists for the β3-adrenergic receptor, a key target in metabolic and central nervous system research. However, a detailed comparative analysis reveals nuances in their pharmacological profiles, from receptor potency and selectivity to their in vivo effects and developmental history. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, presenting available data, experimental methodologies, and a visualization of the underlying signaling pathways.
Pharmacological Profile: A Tale of Two Agonists
L-770644 and amibegron have been investigated for their potential therapeutic benefits, primarily through their action on the β3-adrenergic receptor. While both compounds stimulate this receptor, their potency and selectivity across different species and adrenergic receptor subtypes show notable distinctions.
L-770644 has demonstrated high potency for the human β3-adrenergic receptor, with a reported half-maximal effective concentration (EC50) of 13 nM.[1][2][3] This indicates a strong ability to activate the receptor at low concentrations.
Amibegron , also known as SR58611A, has shown potent agonism at the rat β3-adrenergic receptor, with an EC50 of 3.5 nM in the colon.[4] However, its potency can vary significantly depending on the tissue, with a much higher EC50 of 499 nM observed in the rat uterus.[4] Importantly, amibegron has also been assessed for its selectivity against other adrenergic receptors. In rat brain tissue, it displayed significantly lower potency for β1 and β2-adrenergic receptors, with half-maximal inhibitory concentrations (IC50) of 4.6 µM and 1.2 µM, respectively, highlighting its preference for the β3 subtype.[5]
Clinically, amibegron was investigated for the treatment of depression and anxiety disorders.[5] However, its development was ultimately discontinued.[6]
Quantitative Data Summary
| Parameter | L-770644 | Amibegron | Species/Tissue | Reference |
| Potency (EC50) | 13 nM | 3.5 nM | Human β3-AR | [1][2][3] |
| 499 nM | Rat Colon β3-AR | [4] | ||
| Rat Uterus β3-AR | [4] | |||
| Selectivity (IC50) | Not Available | 4.6 µM | Rat Brain β1-AR | [5] |
| 1.2 µM | Rat Brain β2-AR | [5] | ||
| 0.58 µM | Rat Brain 5-HT Uptake | [5] | ||
| 2.5 µM | Rat Brain NA Uptake | [5] | ||
| 3.2 µM | Rat Brain DA Uptake | [5] | ||
| In Vivo Efficacy | Full agonist for glycerolemia (ED50 = 0.21 mg/kg) | Antidepressant-like effects | Rhesus Monkey | [1][2][3] |
| Rodent models | [7] | |||
| Oral Bioavailability | 27% (Rats and Dogs) | Not Available | [1][2][3] |
Note: Direct comparative studies of L-770644 and amibegron on human β-adrenergic receptor subtypes are limited in the public domain. The data presented is compiled from individual studies and may not be directly comparable due to differing experimental conditions.
Signaling Pathways and Experimental Workflows
Activation of the β3-adrenergic receptor by agonists like L-770644 and amibegron primarily initiates a signaling cascade through the Gs alpha subunit of the G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
The following diagram illustrates a typical workflow for determining the potency of a β3-adrenergic receptor agonist using a cAMP accumulation assay.
Experimental Protocols
Radioligand Binding Assay (for determining binding affinity)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the β3-adrenergic receptor.
Objective: To determine the affinity of L-770644 and amibegron for the β3-adrenergic receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from cells stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-CGP-12177 (a commonly used hydrophilic β-adrenergic antagonist).[8][9]
-
Test compounds: this compound and amibegron.
-
Non-specific binding control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., propranolol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β3-adrenergic receptor in cold lysis buffer and prepare a membrane fraction by differential centrifugation.[10] Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of [³H]-CGP-12177.
-
Varying concentrations of the test compound (L-770644 or amibegron) or vehicle for total binding.
-
A high concentration of propranolol for determining non-specific binding.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[10]
cAMP Accumulation Assay (for determining functional potency)
This protocol outlines a general method for assessing the functional potency (EC50) of β3-adrenergic receptor agonists.
Objective: To measure the ability of L-770644 and amibegron to stimulate cAMP production in cells expressing the β3-adrenergic receptor.
Materials:
-
A cell line stably expressing the human β3-adrenergic receptor (e.g., CHO-K1).[11]
-
Cell culture medium.
-
Test compounds: this compound and amibegron.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]
-
cAMP detection kit (e.g., HTRF, luminescence-based).
-
Multi-well plates (e.g., 96- or 384-well).
Procedure:
-
Cell Culture and Seeding: Culture the β3-AR expressing cells and seed them into multi-well plates. Allow the cells to adhere and grow overnight.[13]
-
Compound Preparation: Prepare serial dilutions of L-770644 and amibegron in assay buffer containing a PDE inhibitor.
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specific time (e.g., 30 minutes) at 37°C.[12]
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the instructions of the chosen detection kit.[12] This typically involves adding reagents that will generate a signal (fluorescence or luminescence) proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
In Vivo and Preclinical Observations
L-770644: Preclinical studies in rhesus monkeys have shown that L-770644 is a full agonist for glycerolemia, with an ED50 of 0.21 mg/kg, indicating its ability to stimulate lipolysis in vivo.[1][2][3] Furthermore, it exhibits good oral bioavailability in both rats and dogs (27%).[1][2][3]
Amibegron: In vivo studies in rodents have demonstrated that amibegron possesses antidepressant-like effects.[7] These effects are thought to be mediated, at least in part, by its action on the β3-adrenergic receptors in the brain. As previously mentioned, amibegron underwent clinical trials for depression and anxiety but was discontinued.[6]
Conclusion
This compound and amibegron are both valuable research tools for investigating the role of the β3-adrenergic receptor. L-770644 stands out for its high potency on the human β3 receptor and demonstrated in vivo metabolic effects in non-human primates. Amibegron, while also a potent β3 agonist, particularly in rodents, has a more complex profile with varying tissue potency and a history of clinical investigation for central nervous system disorders. The choice between these two compounds will ultimately depend on the specific research question, the species and tissue of interest, and the desired pharmacological profile. Further head-to-head comparative studies, particularly on human receptor subtypes, would be invaluable for a more definitive differentiation of these two important research compounds.
References
- 1. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. L-770,644: A potent and selective human β3 adrenergic receptor agonist with improved oral bioavailability - Lookchem [lookchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Amibegron Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-770644 Dihydrochloride Specificity: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the specificity of L-770644 dihydrochloride, a potent and selective β3 adrenergic receptor (β3-AR) agonist, with a primary focus on the use of knockout (KO) animal models. Objective experimental data from studies on analogous compounds and detailed protocols are presented to support the experimental design for specificity validation.
L-770644 has been identified as a selective agonist for the human β3 adrenergic receptor with an EC50 of 13 nM.[1] It has demonstrated in vivo activity, such as stimulating glycerolemia in rhesus monkeys, indicating its potential for metabolic studies.[1][2] However, ensuring the observed effects are exclusively mediated through the β3-AR is critical for accurate preclinical and clinical development. The use of β3-AR knockout models provides the most definitive method for confirming on-target activity.
Comparison of Expected Outcomes in Wild-Type vs. β3-AR Knockout Models
The following table summarizes the anticipated effects of L-770644 administration in wild-type (WT) and β3-AR knockout (KO) mice based on findings with other selective β3-AR agonists like CL-316,243 and BRL 35135. These studies have consistently shown that the physiological effects of these agonists are absent in mice lacking the β3-AR, thereby confirming their specificity.
| Parameter | Wild-Type (WT) Mice | β3-AR Knockout (KO) Mice | Rationale for Difference | Supporting Evidence for Analogs |
| Lipolysis (Plasma Glycerol/Free Fatty Acids) | Significant Increase | No Significant Change | The primary mechanism of L-770644-induced lipolysis is through activation of β3-AR on adipocytes. In the absence of the receptor, this effect is abrogated. | Studies with CL-316,243 and BRL 35135 show increased plasma glycerol in WT but not in β3-AR KO mice.[3] |
| Gastrointestinal Motility | Decreased Transit Time | No Significant Change | β3-AR activation in the gastrointestinal tract inhibits motility. This effect is lost in KO mice. | BRL 35135, CL 316 , 243, and ICI 198,157 decrease GI motility in WT mice, an effect absent in β3-AR KO mice.[3] |
| Thermogenesis (Body Temperature) | Increase | No Significant Change | β3-AR stimulation in brown and white adipose tissue induces thermogenesis. This pathway is non-functional in KO mice. | Chronic stimulation with β3-AR agonists leads to thermogenesis in WT mice, a response that is impaired in β3-AR KO models.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the validation process, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to validate the specificity of L-770644, adapted from studies on other β3-AR agonists.
In Vivo Lipolysis Assay
-
Animals: Age- and sex-matched wild-type and β3-AR KO mice.
-
Acclimation: House animals individually for at least one week under controlled temperature and a 12-hour light/dark cycle.
-
Fasting: Fast mice for 4-6 hours before the experiment.
-
Treatment: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose-response study in WT mice is recommended to determine the optimal dose.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 120 min).
-
Analysis: Centrifuge blood to obtain plasma. Measure plasma glycerol and non-esterified fatty acid (NEFA) concentrations using commercially available colorimetric assay kits.
-
Expected Outcome: A significant increase in plasma glycerol and NEFA in WT mice treated with L-770644, with no significant change in KO mice.
Gastrointestinal Motility Assay
-
Animals: Age- and sex-matched wild-type and β3-AR KO mice.
-
Fasting: Fast mice overnight with free access to water.
-
Treatment: Administer this compound or vehicle s.c. or i.p.
-
Marker Administration: 30 minutes after treatment, administer a non-absorbable marker (e.g., 10% charcoal suspension in 5% gum arabic) by oral gavage.
-
Euthanasia and Dissection: Euthanize mice 30-60 minutes after charcoal administration. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Express gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed.
-
Expected Outcome: A significant decrease in the percentage of intestinal transit in WT mice treated with L-770644 compared to vehicle-treated WT mice. No significant difference is expected between vehicle- and L-770644-treated KO mice.[3]
Comparison with Alternative β3-AR Agonists
Several other selective β3-AR agonists are available for research and therapeutic development. A comparison of L-770644 with these alternatives is crucial for selecting the appropriate tool compound.
| Compound | Selectivity | Primary Application/Finding | Species Specificity |
| L-770644 | Potent and selective for human β3-AR. | Investigated for metabolic effects, good oral bioavailability in dogs and rats.[1] | Human, Rhesus Monkey, Dog, Rat |
| CL-316,243 | Highly selective for rodent β3-AR. | Widely used in rodent models to study thermogenesis and lipolysis.[5] | Rodent |
| Mirabegron | Approved for human use (overactive bladder). | Also shown to activate brown adipose tissue and increase energy expenditure in humans. | Human |
| BRL 35135 | Potent and selective atypical β-agonist. | Shown to decrease gastrointestinal motility and have anti-obesity and anti-diabetic effects in rodents.[6] | Rodent |
| Amibegron (SR58611A) | β3-AR agonist. | Investigated for antidepressant and anxiolytic effects. | Rodent, Human |
| Vibegron | Approved for human use (overactive bladder). | High selectivity for β3-AR over β1- and β2-ARs. | Human |
Conclusion
Validating the specificity of this compound is paramount for its development as a research tool or therapeutic agent. The use of β3 adrenergic receptor knockout mice provides an unequivocal method to confirm that its biological effects are mediated on-target. By conducting experiments such as in vivo lipolysis and gastrointestinal motility assays and comparing the responses in wild-type versus knockout animals, researchers can definitively establish the specificity of L-770644. The protocols and comparative data presented in this guide offer a robust framework for designing and interpreting such validation studies.
References
- 1. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Beta-3 adrenergic receptor agonists cause an increase in gastrointestinal transit time in wild-type mice, but not in mice lacking the beta-3 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Coupling of lipolysis and de novo lipogenesis in brown, beige, and white adipose tissues during chronic β3-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRL 35135, a potent and selective atypical beta-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-770644 Dihydrochloride and Endogenous Catecholamines in Adrenergic Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the synthetic compound L-770644 dihydrochloride and the body's natural signaling molecules, the endogenous catecholamines (epinephrine, norepinephrine, and dopamine). This objective analysis, supported by experimental data, aims to elucidate their respective potencies, selectivities, and mechanisms of action at adrenergic receptors, offering valuable insights for research and drug development.
Introduction
Endogenous catecholamines are critical neurotransmitters and hormones that regulate a vast array of physiological processes through their interaction with adrenergic receptors. These receptors are classified into two main types, α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃). While catecholamines exhibit broad activity across these subtypes, synthetic ligands have been developed to target specific receptors with high selectivity. L-770644 is a notable example, designed as a potent and selective agonist for the β₃-adrenergic receptor.[1][2][3] This guide will dissect the differences in their activity profiles, providing a clear understanding of their distinct pharmacological characteristics.
Quantitative Comparison of Receptor Activity
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of this compound and endogenous catecholamines at various human adrenergic receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of L-770644 and Endogenous Catecholamines at Human Adrenergic Receptors
| Compound | α₁ | α₂ | β₁ | β₂ | β₃ |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Norepinephrine | 330 | 56 | 740 | Poor affinity | Data not available |
| Epinephrine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dopamine | Data not available | Lower affinity than norepinephrine | Data not available | Data not available | Data not available |
Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of L-770644 and Endogenous Catecholamines at Human Adrenergic Receptors
| Compound | Receptor | Potency (nM) | Assay Type |
| This compound | β₃ | 13 (EC₅₀) | Agonist Activity |
| β₂ | 1600 - 3400 (IC₅₀) | Inhibitory Activity | |
| Norepinephrine | Data not available | Data not available | Data not available |
| Epinephrine | Data not available | Data not available | Data not available |
| Dopamine | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature under a direct comparative context.
Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary pathways for β-adrenergic receptors involve the stimulation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP), while α₁-adrenergic receptors typically couple to the activation of phospholipase C, and α₂-adrenergic receptors inhibit adenylyl cyclase.
β-Adrenergic Receptor Signaling Pathway
Caption: β-Adrenergic receptor signaling via the Gs pathway.
Experimental Protocols
The quantitative data presented in this guide are typically generated using two primary types of in vitro assays: radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., L-770644, catecholamines) for a specific adrenergic receptor subtype.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human adrenergic receptor subtype of interest are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Reaction:
-
A constant concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol for β-receptors, [³H]prazosin for α₁-receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
A parallel set of reactions is prepared with a high concentration of a known antagonist to determine non-specific binding.
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated at a specific temperature for a time sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Functional cAMP Assay (for determining Agonist Potency, EC₅₀)
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Objective: To determine the concentration of an agonist that produces 50% of its maximal effect (EC₅₀) on cAMP production.
General Protocol:
-
Cell Culture:
-
Cells stably expressing the adrenergic receptor of interest are seeded in multi-well plates and cultured to an appropriate confluency.
-
-
Compound Treatment:
-
The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The cells are then treated with increasing concentrations of the agonist (e.g., L-770644, catecholamines).
-
-
Cell Lysis and cAMP Measurement:
-
After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each agonist concentration is determined from the standard curve.
-
The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caption: Workflow for a functional cAMP assay.
Discussion and Conclusion
The available data clearly position L-770644 as a potent and highly selective β₃-adrenergic receptor agonist. Its high potency at the β₃ receptor, coupled with significantly lower activity at the β₂ receptor, underscores its utility as a specific pharmacological tool for investigating β₃-mediated physiological processes.
In contrast, endogenous catecholamines exhibit a broader spectrum of activity. Norepinephrine demonstrates a preference for α₁ and α₂ receptors and also acts on β₁ receptors, while its affinity for β₂ receptors is low. Epinephrine is a non-selective agonist, activating all α and β adrenergic receptor subtypes. Dopamine's interaction with adrenergic receptors is generally weaker than that of norepinephrine and epinephrine.
This stark difference in selectivity has significant implications for their physiological and therapeutic effects. The widespread activation of multiple adrenergic receptor subtypes by catecholamines results in complex and multifaceted physiological responses, including changes in heart rate, blood pressure, and metabolism. In contrast, the targeted activation of the β₃ receptor by L-770644 is expected to elicit more specific effects, primarily related to the functions of this receptor subtype, such as the regulation of lipolysis and thermogenesis in adipose tissue and the relaxation of the detrusor muscle in the bladder.
For researchers in drug development, the high selectivity of compounds like L-770644 offers the potential for therapeutic interventions with fewer off-target effects compared to non-selective adrenergic agonists. This comparative guide highlights the importance of detailed pharmacological profiling to understand the nuanced activities of both endogenous signaling molecules and synthetic compounds. Further research to fill the gaps in the quantitative data, particularly a head-to-head comparison of binding affinities and functional potencies across all adrenergic receptor subtypes, would be invaluable for the field.
References
Head-to-Head Comparison: L-770644 Dihydrochloride vs. Solabegron for β3-Adrenergic Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis Supported by Experimental Data.
In the landscape of selective β3-adrenergic receptor (β3-AR) agonists, both L-770644 dihydrochloride and solabegron have emerged as compounds of interest for their potential therapeutic applications, primarily in the treatment of overactive bladder (OAB) and other conditions involving smooth muscle relaxation. This guide provides a detailed head-to-head comparison of their performance based on available preclinical and clinical data, with a focus on quantitative metrics, experimental methodologies, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and solabegron, offering a clear comparison of their potency and selectivity.
Table 1: In Vitro Potency at the Human β3-Adrenergic Receptor
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | cAMP Accumulation | CHO cells | EC50 | 13[1] |
| Solabegron | cAMP Accumulation | CHO cells | EC50 | 22 ± 6[2] |
Table 2: In Vitro Selectivity Profile
| Compound | Receptor | Cell Line | Activity | Observation |
| This compound | β1-AR | Not Specified | Not Specified | Described as "selective" but quantitative data is not readily available in the public domain. |
| β2-AR | Not Specified | Not Specified | Described as "selective" but quantitative data is not readily available in the public domain. | |
| Solabegron | β1-AR | CHO cells | Minimal Agonist Response | <10% of isoproterenol response at 10,000 nM[2] |
| β2-AR | CHO cells | Minimal Agonist Response | <10% of isoproterenol response at 10,000 nM[2] |
Table 3: Preclinical In Vivo Efficacy
| Compound | Animal Model | Condition | Key Finding |
| This compound | Rhesus Monkey | - | Full agonist for glycerolemia (ED50 = 0.21 mg/kg) |
| Solabegron | Anesthetized Dog | Acetic acid-evoked bladder irritation | Increased the volume required to evoke micturition[2] |
Signaling Pathway and Experimental Workflow
Activation of the β3-adrenergic receptor by agonists like L-770644 and solabegron initiates a well-defined signaling cascade. The primary mechanism involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.
References
reproducibility of L-770644 dihydrochloride effects across different studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data available for L-770,644 dihydrochloride, a potent and selective β3 adrenergic receptor agonist. Due to a lack of extensive follow-up studies in publicly available literature, this guide will focus on a detailed presentation of the seminal data from its initial discovery and characterization, providing a foundational understanding of the compound's activity.
Introduction
L-770,644 is an orally active and selective agonist of the human β3 adrenergic receptor.[1][2] The β3 adrenergic receptor is primarily located in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Activation of this receptor has been a therapeutic target for the treatment of obesity and type 2 diabetes. This guide will summarize the key in vitro and in vivo findings for L-770,644 to serve as a valuable resource for researchers investigating β3 adrenergic receptor signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for L-770,644 in the foundational study by Shih et al. (1999).
Table 1: In Vitro Potency of L-770,644
| Parameter | Species | Value | Reference |
| EC50 (human β3 adrenergic receptor) | Human | 13 nM | [1][2] |
Table 2: In Vivo Efficacy of L-770,644
| Effect | Animal Model | ED50 | Reference |
| Glycerolemia | Rhesus Monkey | 0.21 mg/kg | [2] |
Table 3: Pharmacokinetic Profile of L-770,644
| Parameter | Animal Model | Value | Reference |
| Oral Bioavailability (%F) | Rat | 27% | [2] |
| Oral Bioavailability (%F) | Dog | 27% | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
In Vitro Potency Assay
The potency of L-770,644 at the human β3 adrenergic receptor was determined using a functional assay measuring the accumulation of cyclic AMP (cAMP) in a cell line expressing the recombinant human β3 adrenergic receptor.
-
Cell Line: A suitable host cell line (e.g., CHO, HEK293) was stably transfected with the gene encoding the human β3 adrenergic receptor.
-
Assay Principle: Agonist binding to the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Procedure:
-
Cells were incubated with varying concentrations of L-770,644.
-
Following incubation, cells were lysed, and the intracellular cAMP concentration was measured using a competitive binding assay or an immunoassay (e.g., ELISA, HTRF).
-
The concentration of L-770,644 that produced 50% of the maximal response (EC50) was calculated from the dose-response curve.
-
In Vivo Glycerolemia Assay in Rhesus Monkeys
This assay measures the in vivo lipolytic effect of L-770,644 by quantifying the increase in blood glycerol levels.
-
Animal Model: Rhesus monkeys were used as a primate model with a β3 adrenergic receptor that is pharmacologically similar to the human receptor.
-
Procedure:
-
Animals were fasted overnight.
-
A baseline blood sample was collected.
-
L-770,644 was administered orally at various doses.
-
Blood samples were collected at timed intervals post-dosing.
-
Plasma glycerol concentrations were determined using an enzymatic assay.
-
The dose of L-770,644 that produced 50% of the maximal increase in glycerol levels (ED50) was determined.
-
Oral Bioavailability Studies in Rats and Dogs
These studies determined the fraction of an orally administered dose of L-770,644 that reaches the systemic circulation.
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.
-
Procedure:
-
A known dose of L-770,644 was administered intravenously (IV) to one group of animals and orally (PO) to another group.
-
Blood samples were collected at multiple time points after dosing.
-
The concentration of L-770,644 in the plasma was measured using a validated analytical method (e.g., LC-MS/MS).
-
The area under the plasma concentration-time curve (AUC) was calculated for both IV and PO administration.
-
Oral bioavailability (%F) was calculated using the formula: %F = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the β3 adrenergic receptor and a typical experimental workflow for assessing agonist activity.
Caption: β3 Adrenergic Receptor Signaling Pathway
Caption: Experimental Workflow for In Vitro Agonist Assay
Reproducibility and Comparison
A comprehensive assessment of the reproducibility of the effects of L-770,644 is challenging due to the limited number of publicly accessible, independent studies that have utilized this compound. The data presented in this guide is primarily derived from the initial discovery publication.
For a broader context, the potency and bioavailability of L-770,644 can be conceptually compared to other β3 adrenergic receptor agonists that have been developed. However, direct comparisons require studies conducted under identical experimental conditions. Researchers are encouraged to include appropriate reference compounds in their experiments to benchmark the activity of L-770,644.
Conclusion
L-770,644 is a potent and selective human β3 adrenergic receptor agonist with demonstrated in vivo activity and oral bioavailability in preclinical species. The foundational data for this compound is robust and provides a strong basis for its use in studies investigating the role of the β3 adrenergic receptor. While further independent studies would be beneficial to firmly establish the reproducibility of its effects, the detailed information available from its initial characterization makes it a valuable tool for researchers in the field of metabolic and adrenergic pharmacology.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of L-770644 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of L-770644 dihydrochloride, a potent and selective β3 adrenergic receptor agonist used in research. Adherence to these guidelines is essential for personnel safety and environmental protection.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for specific disposal requirements.
I. Understanding the Hazards (Precautionary Approach)
Without a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory. As a bioactive small molecule and a dihydrochloride salt, it should be handled as a hazardous chemical. Potential hazards may include irritation to the skin, eyes, and respiratory tract. As a pharmaceutical compound, its environmental impact upon release is a significant concern, potentially affecting aquatic ecosystems.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
III. Disposal Procedures for this compound and Associated Waste
Disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
A. Unused or Expired this compound (Pure Substance)
-
Containerization: Ensure the chemical is in its original, securely sealed container. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled waste container.
-
Labeling: The container must be labeled as hazardous waste. The label should include:
-
The full chemical name: "this compound"
-
The quantity of the chemical.
-
The date of waste generation.
-
Hazard warnings (e.g., "Caution: Hazardous Chemical Waste").
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's EHS or a certified hazardous waste disposal contractor.
B. Contaminated Solid Waste
This category includes items such as used weighing papers, contaminated paper towels, pipette tips, and gloves.
-
Segregation: Collect all solid waste contaminated with this compound separately from non-hazardous trash.
-
Containerization: Place the contaminated solid waste in a designated, leak-proof hazardous waste container lined with a clear plastic bag.[1]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "Solid Waste contaminated with this compound").[1]
-
Storage and Pickup: Store in the satellite accumulation area and arrange for pickup as described above.
C. Contaminated Liquid Waste
This includes solutions containing this compound.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Storage and Pickup: Store in the satellite accumulation area, ensuring the container is tightly sealed to prevent spills or evaporation. Arrange for professional disposal.
D. Empty Containers
-
Triple Rinsing: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent.[1]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of as contaminated liquid waste.[1]
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste. However, you must obliterate or remove the original label before disposal.[1] Consult your local EHS for specific guidance on rinsed container disposal.
IV. Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Assess: Determine the extent of the spill and if you can safely manage it with the available spill kit. For large or unmanageable spills, contact your institution's emergency response team.
-
Clean-up (for minor spills):
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in a hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department.
V. Quantitative Data Summary
As no specific quantitative exposure limits or disposal thresholds for this compound are publicly available, the precautionary principle of treating it as a hazardous waste at any concentration must be applied.
| Parameter | Guideline |
| Occupational Exposure Limit | Not established. Handle with engineering controls and PPE to minimize exposure. |
| Drain Disposal | Prohibited. |
| Solid Waste Disposal | Segregate as hazardous waste. |
| Liquid Waste Disposal | Collect and manage as hazardous chemical waste. |
| Empty Container Rinsate | Collect as hazardous waste. |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling L-770644 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals
This document provides crucial safety and logistical information for the handling and disposal of L-770644 dihydrochloride, a potent research compound. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Double Nitrile Gloves | ASTM D6978 (chemotherapy drug resistant) or equivalent |
| Eye Protection | Safety Goggles with Side Shields | ANSI Z87.1 or EN 166 |
| Body Protection | Disposable, Low-Linting Coverall | DuPont™ Tyvek® or similar non-woven material[1] |
| Respiratory | N95 or higher-rated respirator | NIOSH-approved |
| Foot Protection | Disposable Shoe Covers | Slip-resistant |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for safely handling this compound in a laboratory environment.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Area Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a designated containment area.
-
Ensure a spill kit is readily accessible. The kit should contain absorbent pads, appropriate deactivating solution (if known), and waste disposal bags.
-
-
Personal Protective Equipment (PPE) Donning Sequence:
-
Put on shoe covers.
-
Don the disposable coverall.
-
Wear the N95 respirator.
-
Put on safety goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the coverall.
-
-
Compound Handling:
-
All manipulations of the solid compound, including weighing, must be performed within a certified chemical fume hood to minimize inhalation risk.
-
Use dedicated, clean spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
If transferring the solution, use a pipette or syringe with a Luer-Lok™ tip to prevent accidental disconnection.
-
-
Decontamination and Clean-up:
-
Following the completion of the experimental work, decontaminate all surfaces with an appropriate cleaning agent.
-
Wipe down all equipment used with the same decontaminating solution.
-
-
Personal Protective Equipment (PPE) Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the disposable coverall and shoe covers, turning them inside out as you remove them.
-
Remove safety goggles.
-
Remove the respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, wipes, weighing boats, pipette tips, coveralls) must be considered hazardous waste.
-
Collect these materials in a clearly labeled, tear-resistant hazardous waste bag.
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles and syringes used to handle solutions of this compound must be disposed of in a designated sharps container for hazardous materials.
-
-
Final Disposal:
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
